molecular formula C18H23NO2 B263278 1-Adamantylmethyl 3-aminobenzoate CAS No. 1020241-84-2

1-Adamantylmethyl 3-aminobenzoate

Katalognummer: B263278
CAS-Nummer: 1020241-84-2
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: YLDZXYLXFPWIKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Adamantylmethyl 3-aminobenzoate is a specialized chemical building block designed for advanced research and development. Its structure integrates a rigid, lipophilic adamantane moiety with a versatile 3-aminobenzoate group, a combination of significant interest in medicinal chemistry and materials science. The adamantane group is renowned for its ability to enhance the metabolic stability and binding affinity of bioactive molecules by providing steric bulk that can shield potential metabolic soft spots from enzymatic degradation . Furthermore, the adamantane cage is a well-established pharmacophore in neuroscience research, contributing to biological activity such as ion channel modulation . The 3-aminobenzoate linker offers a handle for further chemical functionalization, such as amide bond formation, enabling the conjugation of the adamantyl group to other molecular scaffolds of interest. This makes 1-Adamantylmethyl 3-aminobenzoate a valuable intermediate for synthesizing novel probes, potential therapeutic candidates, and advanced materials. Researchers can leverage this compound to develop new sigma receptor ligands, explore central nervous system (CNS) active compounds due to the adamantane's ability to facilitate blood-brain barrier penetration, or create functional materials that exploit the unique structural and electronic properties of the adamantane cage . This product is intended for research use only by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-adamantylmethyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c19-16-3-1-2-15(7-16)17(20)21-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDZXYLXFPWIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantylmethyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 1-Adamantylmethyl 3-aminobenzoate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages a structure-property relationship approach. By dissecting the molecule into its constituent moieties—the rigid, lipophilic 1-adamantylmethyl group and the polar, aromatic 3-aminobenzoate group—we can project its key characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols for empirical validation.

Introduction and Molecular Structure

1-Adamantylmethyl 3-aminobenzoate is an organic ester formed from 3-aminobenzoic acid and (1-adamantyl)methanol. The molecule uniquely combines the bulky, three-dimensional cage structure of adamantane with the planar, aromatic system of a benzoate derivative. The adamantane moiety is known to confer high lipophilicity and metabolic stability in drug candidates, while the 3-aminobenzoate portion provides sites for hydrogen bonding and potential salt formation, influencing solubility and receptor interactions. Understanding the interplay of these structural features is critical for predicting the compound's behavior in both chemical and biological systems.

Below is the chemical structure of 1-Adamantylmethyl 3-aminobenzoate:

Caption: Chemical Structure of 1-Adamantylmethyl 3-aminobenzoate.

Nomenclature and Identifiers
  • IUPAC Name: (Adamantan-1-yl)methyl 3-aminobenzoate

  • Molecular Formula: C₁₈H₂₃NO₂

  • Molecular Weight: 285.38 g/mol

  • CAS Number: Not assigned (as of the date of this publication)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Adamantylmethyl 3-aminobenzoate. The rationale for these predictions is detailed in the subsequent sections.

PropertyPredicted ValueRationale
Physical State Crystalline SolidHigh molecular weight, rigid structure, and potential for intermolecular H-bonding.
Melting Point > 150 °CThe rigid adamantane cage typically leads to high melting points.
Boiling Point > 300 °C (with decomposition)High molecular weight and polarity suggest a high boiling point; thermal instability of the ester and amino groups is likely.
Water Solubility Poorly solubleThe large, lipophilic adamantane group is expected to dominate, leading to low aqueous solubility.
Organic Solvent Solubility Soluble in methanol, ethanol, DMSO, DMF, chloroform"Like dissolves like" principle; the molecule has significant nonpolar character.
Lipophilicity (logP) 3.5 - 4.5The adamantane moiety is highly lipophilic.
pKa (of the conjugate acid) 3.5 - 4.0The primary amine's basicity is influenced by the electron-withdrawing ester group on the aromatic ring. Similar to methyl 3-aminobenzoate (pKa ~3.64)[1].

In-Depth Analysis and Experimental Protocols

Solubility

Theoretical Basis: Solubility is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The large, nonpolar surface area of the adamantane group in 1-Adamantylmethyl 3-aminobenzoate is expected to make it poorly soluble in water, a highly polar solvent. Conversely, it is predicted to be soluble in organic solvents that can interact favorably with its nonpolar and polar regions.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

  • Preparation: Add an excess amount of 1-Adamantylmethyl 3-aminobenzoate to a known volume of the solvent (e.g., ultrapure water, buffered to a specific pH) in a glass flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The choice of a constant temperature is crucial as solubility is temperature-dependent[2].

  • Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL).

G cluster_0 Shake-Flask Solubility Determination A Add excess compound to solvent B Agitate at constant T (e.g., 24h at 25°C) A->B C Centrifuge for phase separation B->C D Withdraw clear supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Measurement.

Lipophilicity (logP)

Theoretical Basis: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. It is a measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The adamantane group is a classic example of a lipophilic moiety, and therefore, a high logP value is anticipated for 1-Adamantylmethyl 3-aminobenzoate.

Experimental Protocol: HPLC Method for logP Determination

This method is faster than the shake-flask method and requires less material. It correlates the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.

  • System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).

  • Sample Analysis: Inject a solution of 1-Adamantylmethyl 3-aminobenzoate and record its retention time.

  • Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is generated by plotting log(k) versus the known logP values of the standards. The logP of the test compound is then determined from its measured log(k) and the calibration curve.

Dissociation Constant (pKa)

Theoretical Basis: The pKa is a measure of the acidity or basicity of a compound. For 1-Adamantylmethyl 3-aminobenzoate, the most relevant functional group for protonation/deprotonation in the physiological pH range is the amino group on the benzene ring. The pKa of this group will determine the compound's charge state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of the amino group is expected to be similar to that of other 3-aminobenzoic acid esters[1].

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. This method directly measures the affinity of the basic site for a proton[3].

Predicted Spectral Properties

A prediction of the key spectral features can guide the structural elucidation and quality control of synthesized 1-Adamantylmethyl 3-aminobenzoate.

  • ¹H NMR:

    • Aromatic Protons: Signals in the range of 6.8-7.8 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.

    • Adamantane Protons: A series of broad, overlapping signals in the upfield region (1.5-2.1 ppm), characteristic of the rigid cage structure.

    • Methylene Protons (-O-CH₂-): A singlet or a doublet (depending on coupling) around 3.8-4.2 ppm.

    • Amine Protons (-NH₂): A broad singlet that may shift depending on the solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm.

    • Aromatic Carbons: Signals between 110-150 ppm.

    • Adamantane Carbons: Signals in the aliphatic region, typically between 28-40 ppm.

    • Methylene Carbon (-O-CH₂-): A signal around 60-70 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

    • C-O Stretching: Bands in the region of 1100-1300 cm⁻¹.

    • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 285.38).

    • Fragmentation: Expect to see characteristic fragments corresponding to the loss of the adamantylmethyl group or cleavage of the ester bond.

Conclusion and Future Directions

This guide provides a robust, theory-backed framework for understanding the physicochemical properties of 1-Adamantylmethyl 3-aminobenzoate. While the predicted values offer a strong starting point for research and development, it is imperative that they are validated through the empirical methods detailed herein. The interplay between the highly lipophilic adamantane core and the polar aminobenzoate functionality suggests that this molecule may possess interesting properties relevant to drug delivery and materials science. Further studies should focus on the experimental determination of these properties and the investigation of its biological activity and material characteristics.

References

  • PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Propyl 3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminobenzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

  • MDPI. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Adamantylmethyl 3-aminobenzoate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 1-Adamantylmethyl 3-aminobenzoate, a molecule of significant interest for researchers, scientists, and professionals in drug development. As a compound not readily cataloged with a dedicated CAS number, this guide focuses on its rational design, proposed synthesis, predicted properties, and the scientific basis for its potential therapeutic applications. We will explore the strategic incorporation of the adamantane moiety to enhance pharmacokinetic properties and the versatile 3-aminobenzoate core, a well-established pharmacophore.

Introduction and Rationale

The synthesis of novel chemical entities with tailored properties is a cornerstone of modern drug discovery. 1-Adamantylmethyl 3-aminobenzoate represents a strategic combination of two key structural motifs: the rigid, lipophilic adamantane cage and the biologically active aminobenzoate scaffold.

  • The Adamantane Moiety: The adamantane group is a well-regarded "privilged structure" in medicinal chemistry. Its unique diamondoid structure provides a bulky, rigid, and highly lipophilic scaffold. Incorporation of an adamantane group can significantly improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile by enhancing its metabolic stability and ability to cross biological membranes.[1][2] It can also serve as a rigid anchor to orient other functional groups for optimal interaction with biological targets.[3][4]

  • The 3-Aminobenzoate Core: Aminobenzoic acid and its derivatives are versatile building blocks in pharmaceutical development, forming the basis for a wide range of therapeutic agents.[5] They have been explored for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The amino group and the carboxylic acid (or its ester derivative) provide key hydrogen bonding capabilities and points for further chemical modification.

The combination of these two fragments in 1-Adamantylmethyl 3-aminobenzoate is hypothesized to yield a molecule with favorable pharmacokinetic properties and potential for a range of therapeutic applications.

Proposed Synthesis of 1-Adamantylmethyl 3-aminobenzoate

Given the novelty of the target compound, a robust and logical synthetic route is proposed, starting from commercially available precursors. The overall strategy involves two key stages: the preparation of the adamantane-containing alcohol and its subsequent esterification with 3-aminobenzoic acid.

Logical Synthesis Workflow

The proposed synthetic pathway is designed for efficiency and high yield, utilizing well-established and reliable chemical transformations.

G A 1-Adamantanecarboxylic Acid B 1-Adamantylmethanol A->B   Reduction (LiAlH4)    C 3-Aminobenzoic Acid D 1-Adamantylmethyl 3-aminobenzoate (Target Compound) B->D B:e->D:w Steglich Esterification (EDC, DMAP) C->D G Compound 1-Adamantylmethyl 3-aminobenzoate Adamantane 1-Adamantylmethyl Group Compound->Adamantane Ester Ester Linkage Compound->Ester Aminobenzoate 3-Aminobenzoate Core Compound->Aminobenzoate Lipophilicity Increased Lipophilicity Adamantane->Lipophilicity Stability Metabolic Stability Adamantane->Stability Scaffold Rigid Scaffold/Anchor Adamantane->Scaffold Prodrug Potential Prodrug Site (Hydrolysis) Ester->Prodrug Pharmacophore Active Pharmacophore Aminobenzoate->Pharmacophore H_Bonding H-Bonding Sites (NH2) Aminobenzoate->H_Bonding PK Pharmacokinetics (ADME) PD Pharmacodynamics (Target Interaction) Lipophilicity->PK Stability->PK Scaffold->PK Prodrug->PK Pharmacophore->PD H_Bonding->PD

Sources

Spectroscopic Characterization of 1-Adamantylmethyl 3-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Adamantylmethyl 3-aminobenzoate, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its rigid adamantane cage structure. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

1-Adamantylmethyl 3-aminobenzoate combines the bulky, lipophilic adamantane moiety with the electronically active 3-aminobenzoate core. Adamantane derivatives are known for their significant biological activities, including antiviral and antibacterial properties.[1] The precise characterization of this molecule is paramount for understanding its structure-activity relationships and ensuring its purity and identity in research and development settings. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will not only present the spectral data but also delve into the causality behind the observed signals, providing a robust framework for analysis.

Molecular Structure and Analysis Workflow

The structural elucidation of 1-Adamantylmethyl 3-aminobenzoate relies on a synergistic application of multiple spectroscopic techniques. The general workflow involves confirming the molecular weight and elemental formula by mass spectrometry, identifying functional groups using infrared spectroscopy, and finally, mapping the complete carbon-hydrogen framework and connectivity through nuclear magnetic resonance spectroscopy.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis 1-Adamantylmethanol + 3-Aminobenzoic Acid Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample IR Infrared (IR) Spectroscopy Purification->IR   NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MW Molecular Weight & Formula Confirmation MS->MW FG Functional Group Identification IR->FG Structure Structural Elucidation (Connectivity) NMR->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-Adamantylmethyl 3-aminobenzoate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of purified 1-Adamantylmethyl 3-aminobenzoate in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 200 ppm.

    • A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is standard.

¹H NMR Spectral Data (Predicted)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~ 7.40t1HAromatic CH
Hₑ~ 7.35d1HAromatic CH
Hₔ~ 7.20s1HAromatic CH
Hₑ~ 6.84d1HAromatic CH
Hₒ~ 3.80s2H-NH
Hₖ~ 3.75s2H-O-CH ₂-Adamantyl
Hₘ~ 2.00br s3HAdamantyl CH (methine)
Hₗ~ 1.70br s6HAdamantyl CH ₂ (methylene)
Hₙ~ 1.60br s6HAdamantyl CH ₂ (methylene)
Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals distinct regions corresponding to the aromatic and aliphatic protons of the molecule.

  • Aromatic Region (6.8-7.5 ppm): The signals for the 3-aminobenzoate moiety are expected in this downfield region. The splitting patterns (doublets and a triplet) arise from ortho and meta couplings between the aromatic protons.[2] The exact shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ester group. The amino group protons themselves often appear as a broad singlet around 3.8 ppm, the chemical shift of which can be concentration and solvent dependent.

  • Aliphatic Region (1.6-3.8 ppm): The protons of the adamantyl group are characterized by broad, overlapping signals due to the rigid cage structure and complex spin-spin coupling.[3] The singlet at ~3.75 ppm is assigned to the methylene protons (-O-CH₂-) connecting the ester oxygen to the adamantane cage. The remaining adamantyl protons appear as broad singlets around 2.00 ppm (methine protons) and between 1.60-1.70 ppm (methylene protons).[3] The simplicity of the adamantane signals is a direct result of its high Td point group symmetry.[3]

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~ 167.0Ester Carbonyl (C =O)
~ 146.5Aromatic C -NH₂
~ 131.0Aromatic C -COO
~ 129.5Aromatic C H
~ 119.0Aromatic C H
~ 118.0Aromatic C H
~ 115.5Aromatic C H
~ 80.0Ester -O-C H₂-
~ 40.5Adamantyl Quaternary C
~ 37.0Adamantyl C H₂
~ 31.5Adamantyl C H
~ 28.0Adamantyl C H₂
Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Downfield Region (110-170 ppm): The ester carbonyl carbon is the most deshielded, appearing around 167.0 ppm. The aromatic carbons absorb in the 110-150 ppm range.[4] The carbon attached to the nitrogen (C-NH₂) is typically found at the downfield end of this range (~146.5 ppm), while the carbon attached to the ester group (C-COO) is also significantly deshielded.

  • Upfield Region (25-85 ppm): The aliphatic carbons of the adamantyl moiety and the linker methylene group are found here. The methylene carbon adjacent to the ester oxygen (-O-CH₂-) is expected around 80.0 ppm. The adamantane cage carbons typically appear in the 28-41 ppm range, with the quaternary carbon being the most deshielded.[5]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is recorded first.

    • The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Key IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (Adamantyl)
1720 - 1700C=O StretchEster
1620 - 1580N-H BendPrimary Amine
1600 - 1450C=C StretchAromatic Ring
1300 - 1150C-O StretchEster
1350-1250C-N StretchAromatic Amine
Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in 1-Adamantylmethyl 3-aminobenzoate.

  • N-H Vibrations: The presence of a primary amine is confirmed by two distinct, sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[6][7] A bending vibration for the N-H bond is also expected around 1620-1580 cm⁻¹.[7]

  • C=O Vibration: A strong, sharp absorption band between 1720-1700 cm⁻¹ is the characteristic signature of the ester carbonyl (C=O) stretch.[8] Its position indicates a conjugated ester system.

  • C-H Vibrations: The spectrum will show C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic adamantyl protons (below 3000 cm⁻¹).[9] The adamantyl C-H stretches are typically strong and sharp.

  • C-O and C-N Stretches: Strong bands corresponding to the C-O stretching of the ester group will be present in the 1300-1150 cm⁻¹ region.[6] The C-N stretch of the aromatic amine will appear around 1350-1250 cm⁻¹.[7]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Ions are detected, and the data is presented as a plot of relative abundance versus m/z.

Predicted Mass Spectrum Fragmentation

MS_Fragmentation M [M]⁺˙ m/z = 285 1-Adamantylmethyl 3-aminobenzoate F2 m/z = 135 [C₁₀H₁₅]⁺ (Adamantyl cation) M->F2 - C₈H₇NO₂˙ F3 m/z = 120 [C₇H₆NO]⁺ M->F3 - C₁₁H₁₅O˙ F1 m/z = 150 [C₁₁H₁₆O]⁺

Caption: Predicted major fragmentation pathways for 1-Adamantylmethyl 3-aminobenzoate under Electron Ionization (EI).

Interpretation of Mass Spectrum
  • Molecular Ion Peak (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₈H₂₃NO₂), which is 285.17. This peak confirms the molecular formula.

  • Major Fragments: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[10]

    • Loss of the Adamantylmethoxy Radical: Cleavage of the C-O bond can lead to the loss of the C₁₁H₁₅O• radical, resulting in a prominent peak at m/z 120 , corresponding to the [3-aminobenzoyl]⁺ cation.

    • Formation of the Adamantyl Cation: A very characteristic fragment for adamantane-containing compounds is the adamantyl cation at m/z 135 ([C₁₀H₁₅]⁺).[3] This highly stable tertiary carbocation is often the base peak in the spectrum. This fragment arises from the cleavage of the CH₂-adamantyl bond.

    • Other significant fragments may arise from further fragmentation of the aromatic ring or the adamantane cage.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a definitive structural confirmation of 1-Adamantylmethyl 3-aminobenzoate. Each technique offers complementary information, from the identification of functional groups and molecular weight to the detailed mapping of the carbon-hydrogen framework. The interpretations provided in this guide, based on established principles and data from analogous structures, offer a robust framework for the analysis of this and related adamantane derivatives, ensuring scientific integrity and supporting further research and development.

References

  • Duddeck, H. (1979). ¹³C NMR spectra of adamantane derivatives. Magnetic Resonance in Chemistry, 13(5), 368-370. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Available at: [Link]

  • Nichols, B. P., Seibold, A. M., & Doktor, S. Z. (1989). para-aminobenzoate synthesis from chorismate occurs in two steps. Journal of Biological Chemistry, 264(15), 8597-8601. Available at: [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of 2-Aminobenzothiazol and 1-Methylisatin Co-Сrystal. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Study of the composition of amines using IR spectroscopy. ResearchGate. Available at: [Link]

  • All About Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Available at: [Link]

  • Gucwa, K., et al. (2020). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 25(9), 2049. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

  • Patel, K. R., et al. (2023). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Chem Wisdom. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. Available at: [Link]

  • Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 30(3), 789-797. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]

  • Anderson, K. S., et al. (1991). p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. Biochemistry, 30(29), 7196-7204. Available at: [Link]

  • ResearchGate. (2010). Low resolution IR spectrum of adamantane. ResearchGate. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Resources. Hans Reich's Website. Available at: [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

  • Flett, M. St. C. (1951). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 55(8), 1284-1295. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Characterization of 1-phenyl-3-methyl-4-stearoylpyrazol-5-one and Its Lanthanum(III) and Tungsten(VI) Complexes. ResearchGate. Available at: [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & White, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. Available at: [Link]

  • Wikipedia. (n.d.). Adamantane. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 39, 138-148. Available at: [Link]

  • Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • PubChem. (n.d.). 3-Methylbutyl 2-aminobenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Adamantylmethyl 3-aminobenzoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-adamantylmethyl 3-aminobenzoate, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of public data on this specific compound, this document emphasizes the fundamental principles of solubility and provides a detailed, field-proven experimental protocol for its accurate determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step instructions to empower laboratory investigations.

Introduction: The Significance of Solubility

1-Adamantylmethyl 3-aminobenzoate is a unique molecule that combines a bulky, lipophilic adamantane cage with a more polar aminobenzoate group. This amphipathic nature suggests a complex solubility profile, which is a critical parameter in numerous scientific applications. In drug development, solubility profoundly influences bioavailability, formulation strategies, and dosage form design.[1][2][3] For synthetic chemists, understanding solubility is paramount for reaction setup, purification, and crystallization processes.

Given the absence of a comprehensive public solubility database for 1-adamantylmethyl 3-aminobenzoate, this guide provides the necessary tools to determine these values empirically. We will explore the theoretical underpinnings of its solubility and present a robust, self-validating experimental protocol.

Theoretical Principles: A Tale of Two Moieties

The solubility of 1-adamantylmethyl 3-aminobenzoate is governed by the interplay of its constituent parts: the nonpolar adamantyl group and the polar aminobenzoate group. The adage "like dissolves like" is the guiding principle here.

  • The Adamantyl Group: This bulky, saturated hydrocarbon cage is highly nonpolar (lipophilic). It will readily interact with nonpolar solvents through van der Waals forces. Therefore, 1-adamantylmethyl 3-aminobenzoate is expected to show some degree of solubility in hydrocarbon solvents.[4]

  • The 3-Aminobenzoate Group: This portion of the molecule contains polar functional groups: an amine (-NH2) and an ester (-COO-). These groups are capable of hydrogen bonding and dipole-dipole interactions. This suggests that the molecule will have an affinity for polar solvents.[5] The amine group also introduces pH-dependent solubility, as it can be protonated in acidic conditions to form a more water-soluble salt.

The overall solubility in a given solvent will be a balance between these two competing characteristics. It is likely that 1-adamantylmethyl 3-aminobenzoate will exhibit the highest solubility in solvents of intermediate polarity or in solvent mixtures that can effectively solvate both the nonpolar and polar regions of the molecule.

Predictive Solubility Based on Solvent Properties

To aid in the selection of appropriate solvents for experimental determination, the following table summarizes the properties of common laboratory solvents and a qualitative prediction of the solubility of 1-adamantylmethyl 3-aminobenzoate.

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Hexane NonpolarNoneLow to ModerateFavorable for the adamantyl group, but poor for the aminobenzoate group.
Toluene NonpolarNoneModerateAromatic ring can interact with the benzoate group, while being nonpolar enough for the adamantyl group.
Dichloromethane Polar AproticWeak AcceptorModerate to HighGood balance of polarity to solvate both ends of the molecule.
Ethyl Acetate Polar AproticAcceptorModerate to HighEster functionality can interact with the aminobenzoate group.
Acetone Polar AproticAcceptorModerateKetone group is a good hydrogen bond acceptor.
Ethanol Polar ProticDonor & AcceptorModerate to HighCan form hydrogen bonds with the aminobenzoate group and has a nonpolar ethyl group.
Methanol Polar ProticDonor & AcceptorModerateSimilar to ethanol, but more polar, which may slightly decrease solubility of the adamantyl portion.
Water Polar ProticDonor & AcceptorLowThe large, nonpolar adamantyl group will likely dominate, leading to poor aqueous solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticStrong AcceptorHighExcellent solvent for a wide range of polar and nonpolar compounds.[1]

Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[6][7][8] This method is considered the gold standard for generating thermodynamically accurate solubility data.

Materials and Reagents
  • 1-Adamantylmethyl 3-aminobenzoate (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 1-adamantylmethyl 3-aminobenzoate into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[7]

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).[6]

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[6][7] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.[6]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[6]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.[6]

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of 1-adamantylmethyl 3-aminobenzoate of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Trustworthiness

To ensure the integrity of the results:

  • Run experiments in triplicate: This will allow for the calculation of an average and standard deviation, providing a measure of the precision of the results.

  • Visual confirmation: At the end of the equilibration period, there must be visible excess solid in each vial.

  • Time to equilibrium: Confirm that the measured solubility does not significantly change between later time points (e.g., 48 and 72 hours).[6]

  • Analytical method validation: The chosen analytical method (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Visualizations

Molecular Structure and Polarity

G start Start: Excess Solid + Solvent equilibration Equilibration (24-72h at constant T) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Supernatant Collection & Filtration (0.22 µm) separation->sampling dilution Accurate Dilution sampling->dilution quantification Quantification (e.g., HPLC-UV) dilution->quantification calculation Solubility Calculation (mg/mL or mol/L) quantification->calculation end End: Solubility Data calculation->end

Caption: Workflow for the shake-flask method of equilibrium solubility determination.

Conclusion

References

  • PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

Sources

Methodological & Application

Rapid Determination of Lipophilicity (log P) for 1-Adamantylmethyl 3-aminobenzoate Using Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-LC-024

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity is a fundamental physicochemical property that profoundly influences the pharmacokinetic and pharmacodynamic behavior of a drug candidate.[1] It governs a molecule's ability to permeate biological membranes, its distribution throughout the body, and its interaction with metabolic enzymes and protein targets. The octanol-water partition coefficient (P), or its logarithmic form (log P), is the most widely accepted measure of lipophilicity.[2] For ionizable compounds, the distribution coefficient (log D) at a specific pH provides a more physiologically relevant measure.[3]

In the early stages of drug discovery, rapid and reliable methods for determining lipophilicity are essential for screening and optimizing lead compounds. While the traditional shake-flask method is considered the "gold standard," it can be time-consuming and resource-intensive.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust, high-throughput alternative for estimating log P values.[4] This method is based on the principle that a compound's retention time on a nonpolar stationary phase is directly proportional to its lipophilicity.[5] The introduction of a bulky, lipophilic moiety like adamantane is a common strategy in medicinal chemistry to enhance a compound's therapeutic effect by increasing its lipophilicity.[6][7] This application note provides a detailed protocol for the determination of the log P value of 1-adamantylmethyl 3-aminobenzoate, a compound featuring a highly lipophilic adamantane group, using an isocratic RP-HPLC method.

Principle of the Method

The RP-HPLC method for log P determination relies on the correlation between the logarithm of the retention factor (k') and the known log P values of a series of standard compounds. The retention factor, k', is a measure of the time a solute spends in the stationary phase relative to the mobile phase and is calculated from the retention time of the analyte (t_R) and the column dead time (t_0), which is the retention time of an unretained compound.[1]

The relationship between log k' and log P is described by the linear equation:

log P = a * log k' + b

where 'a' and 'b' are the slope and y-intercept of the calibration curve, respectively. By first establishing a calibration curve with a set of well-characterized reference compounds, the log P of an unknown compound can be accurately determined from its measured retention time under the same chromatographic conditions.

Materials and Methods

Reagents and Chemicals
  • 1-Adamantylmethyl 3-aminobenzoate (Test Compound)

  • Reference Standards (Sigma-Aldrich or equivalent):

    • Uracil (for t_0 determination)

    • Aniline

    • Toluene

    • Naphthalene

    • Biphenyl

    • Anthracene

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with:

    • Isocratic pump

    • Autosampler

    • Thermostatted column compartment

    • UV-Vis detector

Chromatographic Conditions

To ensure that the 1-adamantylmethyl 3-aminobenzoate is in its non-ionized form, the pH of the mobile phase must be adjusted. The pKa of the amino group of 3-aminobenzoic acid is approximately 4.79.[8] Therefore, a mobile phase pH of 7.4 will ensure the amino group is deprotonated and the molecule is neutral.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 25 mM Phosphate Buffer (pH 7.4) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions
  • Phosphate Buffer (25 mM, pH 7.4): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.4 with a 1 M NaOH solution.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.

  • Working Standard Mixture: Combine aliquots of each stock solution and dilute with the mobile phase to a final concentration of approximately 50 µg/mL for each standard.

  • Sample Solution (50 µg/mL): Accurately weigh and dissolve 1-adamantylmethyl 3-aminobenzoate in the mobile phase to a final concentration of 50 µg/mL.

  • t_0 Marker Solution (50 µg/mL): Prepare a solution of uracil in the mobile phase.

Experimental Protocol

System Suitability

Before sample analysis, perform at least five replicate injections of the working standard mixture to ensure the system is equilibrated and performing consistently. The relative standard deviation (RSD) for the retention times of each standard should be less than 2%.

Determination of Column Dead Time (t_0)

Inject the uracil solution and record the retention time. Uracil is considered an unretained compound in reversed-phase systems, and its retention time represents the column dead time (t_0).

Calibration Curve Generation
  • Inject the working standard mixture into the HPLC system.

  • Record the retention time (t_R) for each reference standard.

  • Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0

  • Calculate the logarithm of the retention factor (log k') for each standard.

  • Plot the known log P values of the reference standards (see Table 2) against their corresponding calculated log k' values.

  • Perform a linear regression analysis to obtain the equation of the line (y = ax + b) and the correlation coefficient (R²). The R² value should be > 0.98 for a valid calibration.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Reference Standards inject_standards Inject Reference Standards Record tR prep_standards->inject_standards prep_sample Prepare 1-Adamantylmethyl 3-aminobenzoate Sample inject_sample Inject Sample Record tR prep_sample->inject_sample prep_t0 Prepare Uracil (t0 marker) inject_t0 Inject Uracil Record t0 prep_t0->inject_t0 calc_k_standards Calculate log k' for Standards inject_t0->calc_k_standards calc_k_sample Calculate log k' for Sample inject_t0->calc_k_sample inject_standards->calc_k_standards inject_sample->calc_k_sample plot_cal_curve Plot log P vs. log k' Generate Calibration Curve calc_k_standards->plot_cal_curve determine_logP Determine log P of Sample from Calibration Curve plot_cal_curve->determine_logP calc_k_sample->determine_logP

Figure 1: Experimental workflow for the determination of log P by RP-HPLC.

Sample Analysis
  • Inject the 1-adamantylmethyl 3-aminobenzoate sample solution into the HPLC system.

  • Record the retention time (t_R).

  • Calculate the retention factor (k') and its logarithm (log k') for the sample using the same formulas as for the standards.

  • Determine the log P of 1-adamantylmethyl 3-aminobenzoate by substituting its log k' value into the calibration curve equation.

Results and Discussion

The following table presents hypothetical but realistic data for the retention times of the reference standards and the test compound.

Table 1: Retention Data and Calculated Values

Compoundt_R (min)k'log k'
Uracil (t_0)1.52--
Aniline2.850.875-0.058
Toluene4.682.0790.318
Naphthalene7.233.7570.575
Biphenyl9.875.4930.740
Anthracene14.568.5790.933
1-Adamantylmethyl 3-aminobenzoate 12.34 7.118 0.852

Table 2: Reference Standards and their log P Values

Reference Standardlog P
Aniline0.90
Toluene2.73
Naphthalene3.30
Biphenyl3.90
Anthracene4.45
Calibration Curve

A plot of the literature log P values against the experimentally determined log k' values for the reference standards yielded a linear relationship with a high correlation coefficient.

G Aniline Toluene Naphthalene Biphenyl Anthracene start->end y = 4.12x + 1.25 R² = 0.992 xlabel log k' ylabel log P

Figure 2: Calibration curve for log P determination.

The equation of the calibration curve is: log P = 4.12 * (log k') + 1.25

Determination of log P for 1-Adamantylmethyl 3-aminobenzoate

Using the log k' value of 0.852 for the test compound:

log P = 4.12 * (0.852) + 1.25 log P = 4.76

The determined log P value of 4.76 for 1-adamantylmethyl 3-aminobenzoate is significantly higher than that of its parent compound, methyl 3-aminobenzoate (estimated log P ~1.01), which is consistent with the highly lipophilic nature of the adamantane moiety.[9] This high lipophilicity suggests that the compound is likely to readily cross biological membranes.

Conclusion

This application note demonstrates a rapid, reliable, and reproducible RP-HPLC method for the determination of the lipophilicity (log P) of 1-adamantylmethyl 3-aminobenzoate. The method is suitable for high-throughput screening of compounds in a drug discovery setting and provides valuable information for predicting the ADME properties of drug candidates. The determined high log P value underscores the significant contribution of the adamantane group to the overall lipophilicity of the molecule.

References

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • WuXi AppTec. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK.
  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2013, February 25). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]

  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • National Center for Biotechnology Information. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobenzoic Acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the Use of HPLC for Evaluation of Lipophilicity. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?. Retrieved from [Link]

  • Pharmacia. (2023, October 11). Adamantane-containing drug delivery systems. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Antioxidant Potential of Adamantyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, medicinal chemists, and drug development professionals to investigate the antioxidant potential of adamantyl benzoates. Adamantyl benzoates are a novel class of compounds that merge the unique physicochemical properties of the adamantane cage—notably its high lipophilicity and structural rigidity—with the established antioxidant characteristics of substituted benzoate moieties. This document outlines the scientific rationale, proposed synthesis, and a suite of detailed protocols for in vitro and cell-based assays to thoroughly characterize their antioxidant and cytoprotective effects. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for the systematic evaluation of these promising compounds.

Introduction: The Rationale for Investigating Adamantyl Benzoates as Novel Antioxidants

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. The therapeutic utility of many antioxidant compounds is often limited by poor bioavailability, metabolic instability, or an inability to cross cellular membranes to reach sites of oxidative damage.

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has been successfully incorporated into numerous approved drugs to enhance their pharmacokinetic profiles. Its unique structure can improve membrane permeability, resist metabolic degradation, and provide a scaffold for precise spatial orientation of pharmacophores. We hypothesize that by esterifying adamantanol with various substituted benzoic acids (particularly those with phenolic hydroxyl groups), we can create a new class of lipophilic antioxidants—adamantyl benzoates—with potentially enhanced cellular uptake and antioxidant efficacy.

This guide provides the foundational protocols to synthesize and validate the antioxidant potential of these novel chemical entities.

Proposed Synthesis of Adamantyl Benzoates

While specific adamantyl benzoates may require tailored synthesis routes, a general and robust method involves the esterification of adamantanol with a substituted benzoic acid. A classic approach is the Steglich esterification, which proceeds under mild conditions.

General Steglich Esterification Protocol

This protocol describes the synthesis of an adamantyl benzoate from 1-adamantanol and a generic substituted benzoic acid.

Materials:

  • 1-Adamantanol

  • Substituted benzoic acid (e.g., 4-hydroxybenzoic acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or nitrogen gas supply

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and 1-adamantanol (1.1 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure adamantyl benzoate.

Causality: The use of DCC as a coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of adamantanol. DMAP serves as a catalyst to accelerate the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the activated acid and DCC.

In Vitro Evaluation of Antioxidant Capacity

A battery of in vitro assays should be employed to characterize the antioxidant mechanism and potency of the synthesized adamantyl benzoates. It is critical to use multiple assays as they reflect different aspects of antioxidant action.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[2]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of the adamantyl benzoate test compound in methanol.

  • In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.

  • For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of concentrations of the adamantyl benzoate test compound.

  • In a 96-well plate, add 20 µL of the test compound solution to 180 µL of the diluted ABTS•⁺ solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37 °C before use.

  • Prepare a series of concentrations of the adamantyl benzoate test compound.

  • In a 96-well plate, add 20 µL of the test compound solution to 180 µL of the FRAP reagent.

  • Incubate at 37 °C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using a known antioxidant, such as Trolox, and express the results as Trolox equivalents (TE).

Assay Principle Wavelength Standard
DPPHHydrogen Atom Transfer517 nmTrolox / Ascorbic Acid
ABTSElectron Transfer734 nmTrolox
FRAPElectron Transfer (Fe³⁺ reduction)593 nmTrolox / FeSO₄

Cell-Based Assays for Cytoprotective Effects

Cell-based assays are crucial for evaluating the biological relevance of the antioxidant activity observed in vitro, as they account for factors like cell permeability, metabolism, and localization.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cells.[3]

Workflow for CAA Assay:

CAA_Workflow A Seed HepG2 cells in a 96-well plate B Incubate for 24h until confluent A->B C Treat cells with Adamantyl Benzoate + DCFH-DA probe B->C D Incubate for 1h at 37°C C->D E Wash cells with PBS D->E F Induce oxidative stress with AAPH E->F G Measure fluorescence kinetically (Ex: 485nm, Em: 538nm) F->G

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the growth medium and wash the cells with PBS.

  • Treat the cells with various concentrations of the adamantyl benzoate test compounds and 25 µM DCFH-DA in treatment medium for 1 hour at 37 °C.

  • Remove the treatment medium and wash the cells three times with PBS.

  • Add 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) to all wells to induce peroxyl radical formation.

  • Immediately place the plate in a microplate reader pre-heated to 37 °C.

  • Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve for both control and treated wells to determine the CAA value.

Intracellular ROS Measurement using DCFH-DA

This assay directly measures the level of intracellular ROS after exposure to an oxidative stressor, with and without pre-treatment with the test compound.[4]

Protocol:

  • Seed a suitable cell line (e.g., PC12, SH-SY5Y) in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of adamantyl benzoate for a predetermined time (e.g., 1-4 hours).

  • Induce oxidative stress by adding a stressor like H₂O₂ or rotenone for 30-60 minutes.

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37 °C in the dark.[4]

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Ex: 485 nm, Em: 530 nm).[4] A reduction in fluorescence in the treated cells compared to the stressed control indicates a decrease in intracellular ROS.

Investigating Mechanisms of Action

The antioxidant activity of adamantyl benzoates is likely to be multifaceted. The following pathways and mechanisms are proposed for investigation.

Proposed Antioxidant Mechanisms
  • Direct Radical Scavenging: The phenolic hydroxyl group on the benzoate moiety can donate a hydrogen atom to neutralize free radicals. The bulky adamantyl group may sterically hinder pro-oxidant reactions and enhance the stability of the resulting phenoxyl radical.

  • Enhanced Lipophilicity and Membrane Interaction: The adamantane cage significantly increases the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and localization within the lipid bilayer, where it can protect against lipid peroxidation.

  • Activation of the Nrf2-ARE Pathway: Some antioxidants can upregulate endogenous antioxidant defenses by activating the Nrf2 transcription factor. This leads to the expression of a battery of cytoprotective genes.

Mechanisms cluster_direct Direct Action cluster_indirect Indirect Action ROS Reactive Oxygen Species (ROS) Membrane Cell Membrane (Lipid Peroxidation) Keap1 Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Enzymes Cytoprotective Enzymes ARE->Enzymes Gene Transcription AdamantylBenzoate Adamantyl Benzoate AdamantylBenzoate->ROS Radical Scavenging AdamantylBenzoate->Membrane Inhibition AdamantylBenzoate->Keap1 Dissociation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Adamantylmethyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Adamantylmethyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and product purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with sterically demanding esterification reactions.

Introduction to the Synthesis

The synthesis of 1-Adamantylmethyl 3-aminobenzoate is typically achieved through the Fischer esterification of 3-aminobenzoic acid with 1-adamantylmethanol.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1] The bulky adamantyl group introduces significant steric hindrance, which can impede the reaction and lead to lower yields compared to esterifications with less bulky alcohols.[2] Furthermore, the presence of the amino group on the benzoic acid moiety can lead to side reactions if not properly managed. This guide will address these specific challenges to help you optimize your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-Adamantylmethyl 3-aminobenzoate in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Possible Causes and Solutions:

  • Steric Hindrance: The bulky 1-adamantyl group can sterically hinder the approach of the alcohol to the protonated carboxylic acid.

    • Solution: Increase the reaction time and/or temperature to provide more energy for the molecules to overcome the activation barrier. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product side, as per Le Chatelier's Principle.[2]

  • Insufficient Catalyst: The basic amino group of 3-aminobenzoic acid can neutralize the acid catalyst, rendering it ineffective.[3]

    • Solution: Use a stoichiometric amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to ensure enough acid is present to both protonate the carboxylic acid and account for the basicity of the amino group.[3]

  • Reversibility of the Reaction: The Fischer esterification is a reversible reaction, and the presence of water can hydrolyze the ester back to the starting materials.[4][5]

    • Solution: As mentioned, a Dean-Stark trap is highly effective. Alternatively, using a large excess of the alcohol (1-adamantylmethanol) can also shift the equilibrium towards the product. However, this may complicate purification.

Q2: I am observing significant amounts of unreacted starting materials. What can I do?

Possible Causes and Solutions:

  • Inadequate Reaction Conditions: The reaction may not have reached completion due to insufficient time, temperature, or catalyst.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction has stalled, consider adding more catalyst or increasing the temperature. Ensure your starting materials are completely dry, as water will inhibit the reaction.[5]

  • Poor Solubility: The starting materials may not be fully dissolved in the reaction solvent, limiting their ability to react.

    • Solution: Choose a solvent that can dissolve both starting materials at the reaction temperature. Toluene or xylene are good choices when using a Dean-Stark trap.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Possible Causes and Solutions:

  • Unreacted Starting Materials: As discussed, incomplete conversion is a common issue.

    • Purification Strategy: After the reaction, neutralize the excess acid with a base like sodium bicarbonate.[6] The unreacted 3-aminobenzoic acid will be deprotonated and can be removed by an aqueous wash. The unreacted 1-adamantylmethanol can be removed by column chromatography.

  • Side Products: Under strongly acidic conditions and high temperatures, side reactions can occur.

    • N-Acylation: The amino group of one molecule of 3-aminobenzoic acid could potentially react with the activated carboxylic acid of another, leading to amide formation. While less likely under these conditions compared to esterification, it's a possibility.

    • Elimination: The adamantyl carbocation is relatively stable, and under harsh acidic conditions, elimination to form an alkene could occur, though this is less common for adamantyl systems.

    • Purification Strategy: Column chromatography is the most effective method for separating the desired ester from these potential side products. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) should provide good separation.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for this reaction?

A: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[4] p-Toluenesulfonic acid is another good option and is a solid, making it easier to handle.

Q: Can I use a different solvent?

A: Yes, while toluene is often preferred for its ability to azeotropically remove water with a Dean-Stark trap, other high-boiling point, non-reactive solvents like xylene or dioxane can also be used.

Q: How can I monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being less polar than the carboxylic acid starting material, will have a higher Rf value.

Q: Is it necessary to protect the amino group of 3-aminobenzoic acid?

A: While not strictly necessary for the Fischer esterification, protecting the amino group (e.g., as an acetyl or Boc derivative) can prevent potential side reactions and may improve the overall yield by preventing catalyst neutralization. However, this adds extra steps to the synthesis (protection and deprotection). For a more direct approach, using a stoichiometric amount of acid catalyst is often sufficient.

Experimental Protocols

Optimized Synthesis of 1-Adamantylmethyl 3-Aminobenzoate

Materials:

  • 3-Aminobenzoic acid

  • 1-Adamantylmethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for column chromatography (Hexane, Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add 3-aminobenzoic acid (1.0 eq), 1-adamantylmethanol (1.2 eq), and toluene (enough to suspend the reagents).

  • Slowly add concentrated sulfuric acid (1.0-1.2 eq) to the mixture with stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 16-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of gas evolution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Adamantylmethyl 3-aminobenzoate.

Data Presentation
ParameterRecommended ValueRationale
Reactant Ratio 1:1.2 (Acid:Alcohol)A slight excess of the alcohol helps to drive the equilibrium towards the product.
Catalyst Loading 1.0-1.2 eq H₂SO₄A stoichiometric amount is needed to protonate the carbonyl and neutralize the amino group.[3]
Solvent TolueneAllows for azeotropic removal of water using a Dean-Stark trap.
Temperature Reflux (~111 °C)Provides sufficient energy to overcome the activation barrier due to steric hindrance.
Reaction Time 16-24 hoursThe sterically hindered nature of the reaction requires a longer reaction time for completion.

Visualizations

Reaction Mechanism

Reaction_Mechanism RCOOH 3-Aminobenzoic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + 1-Adamantylmethanol R_OH 1-Adamantylmethanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Leaving Water Leaves Proton_Transfer->Water_Leaving - H₂O Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Ester 1-Adamantylmethyl 3-Aminobenzoate Protonated_Ester->Ester - H⁺

Caption: Fischer Esterification Mechanism

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Unreacted_SM Significant unreacted starting material? Check_TLC->Unreacted_SM Impure_Product Product is present but impure? Unreacted_SM->Impure_Product No Increase_Time_Temp Increase reaction time/temperature Unreacted_SM->Increase_Time_Temp Yes Optimize_Purification Optimize column chromatography Impure_Product->Optimize_Purification Yes Increase_Time_Temp->Check_TLC Add_Catalyst Add more acid catalyst Increase_Time_Temp->Add_Catalyst Check_Reagents Ensure dry reagents/solvents Increase_Time_Temp->Check_Reagents Add_Catalyst->Check_TLC Check_Reagents->Check_TLC Characterize_Impurities Characterize impurities (NMR, MS) Optimize_Purification->Characterize_Impurities Success Improved Yield and Purity Optimize_Purification->Success Characterize_Impurities->Success

Caption: Troubleshooting Decision Tree

Yield Optimization Flowchart

Yield_Optimization Start Baseline Synthesis Protocol Vary_Catalyst Vary Catalyst Loading (1.0-1.5 eq) Start->Vary_Catalyst Vary_Ratio Vary Reactant Ratio (Alcohol: 1.2-2.0 eq) Start->Vary_Ratio Vary_Temp Vary Temperature (Reflux vs. Higher Boiling Solvent) Start->Vary_Temp Analyze_Yield Analyze Yield and Purity (HPLC, NMR) Vary_Catalyst->Analyze_Yield Vary_Ratio->Analyze_Yield Vary_Temp->Analyze_Yield Optimized_Protocol Optimized Protocol Analyze_Yield->Optimized_Protocol

Caption: Process for Yield Optimization

References

  • Preparation method of 3-amino-1-adamantanol.
  • Adamantane. Wikipedia.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
  • METHYL 3-AMINOBENZO
  • Method for synthesizing 3-amino-1-adamantanol.
  • Esterification (Experiment). Chemistry LibreTexts.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Alcohol - Esterific

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Adamantylmethyl 3-aminobenzoate in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with 1-Adamantylmethyl 3-aminobenzoate. By understanding the physicochemical properties of this lipophilic compound and employing systematic solubilization strategies, reliable and reproducible assay results can be achieved.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-Adamantylmethyl 3-aminobenzoate that influence its solubility?

1-Adamantylmethyl 3-aminobenzoate possesses two key structural components that dictate its solubility behavior:

  • 1-Adamantyl Group: This bulky, diamondoid hydrocarbon cage is highly lipophilic (fat-loving), which significantly reduces the molecule's affinity for aqueous solutions. The lipophilicity of adamantane derivatives often leads to poor water solubility.[1][2]

  • 3-Aminobenzoate Group: This portion of the molecule contains an amino group and an ester. The amino group is basic and can be protonated at acidic pH, increasing the molecule's polarity and potentially its aqueous solubility.[3] The ester group is susceptible to hydrolysis, especially at extreme pH values.

Q2: What is the expected aqueous solubility of 1-Adamantylmethyl 3-aminobenzoate?

Q3: What are the predicted pKa and logP values for this compound?

  • pKa: The pKa of the amino group in 3-aminobenzoic acid is around 3.6.[4] The pKa of 1-Adamantylmethyl 3-aminobenzoate's amino group is expected to be in a similar range. This means that at a pH below approximately 3.6, the amino group will be predominantly protonated (positively charged).

  • LogP: The octanol-water partition coefficient (logP) is a measure of lipophilicity. The calculated XLogP3 for methyl 3-aminobenzoate is 1.5, and for propyl 3-aminobenzoate, it is 2.3.[5][6] The addition of the bulky adamantyl group will substantially increase the logP, likely to a value greater than 4, indicating high lipophilicity.

Q4: Why is Dimethyl Sulfoxide (DMSO) a common solvent for this type of compound?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[7][8] It is miscible with water, making it a convenient choice for preparing concentrated stock solutions that can then be diluted into aqueous assay buffers.

Troubleshooting Guide: Strategies for Solubilization

Encountering precipitation or poor solubility of 1-Adamantylmethyl 3-aminobenzoate during your experiments can compromise data quality. This guide provides a systematic approach to overcoming these challenges.

Initial Assessment and Stock Solution Preparation

A well-prepared, high-concentration stock solution is the foundation for accurate and reproducible assay results.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh a small amount of 1-Adamantylmethyl 3-aminobenzoate using a calibrated analytical balance.

  • Solvent Addition: Add a minimal volume of high-purity, anhydrous DMSO to the solid compound.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent absorption of atmospheric water and prevent freeze-thaw cycles.

Parameter Recommendation Rationale
Solvent Anhydrous DMSOMinimizes water content that could lead to precipitation of the hydrophobic compound.
Concentration 10-50 mM (initially)A high concentration allows for small volumes to be added to the assay, minimizing the final DMSO concentration.
Storage -20°C or -80°C, desiccatedPrevents degradation and absorption of water.

Workflow for Troubleshooting Solubility in Aqueous Assay Buffers

If you observe precipitation upon diluting your DMSO stock into your aqueous assay buffer, follow this decision tree to identify the appropriate solubilization strategy.

Solubility Troubleshooting Workflow start Precipitation observed upon dilution of DMSO stock in aqueous buffer check_dmso Is the final DMSO concentration <1%? start->check_dmso increase_dmso Increase final DMSO concentration (up to a tolerable limit for the assay) check_dmso->increase_dmso No ph_modification Can the assay pH be modified? check_dmso->ph_modification Yes end_success Solubility issue resolved increase_dmso->end_success acidic_ph Adjust buffer pH to < 4 to protonate the amino group ph_modification->acidic_ph Yes co_solvents Can other co-solvents be used? ph_modification->co_solvents No acidic_ph->end_success add_cosolvent Introduce a co-solvent like Ethanol, PEG, or NMP co_solvents->add_cosolvent Yes excipients Are excipients compatible with the assay? co_solvents->excipients No add_cosolvent->end_success add_excipient Use cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants excipients->add_excipient Yes formulation Consider advanced formulation strategies excipients->formulation No add_excipient->end_success end_fail Consult with a formulation specialist formulation->end_fail

Caption: Decision tree for selecting a solubilization strategy.

Detailed Troubleshooting Protocols

Strategy 1: Optimizing the Co-solvent Concentration

While DMSO is an excellent solvent for stock solutions, high concentrations can be toxic to cells or interfere with assay components.

Protocol 2: Determining the Maximum Tolerable DMSO Concentration

  • Vehicle Control: Prepare a dilution series of DMSO in your assay buffer (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).

  • Assay Performance: Run your assay with these vehicle controls in the absence of 1-Adamantylmethyl 3-aminobenzoate.

  • Data Analysis: Determine the highest concentration of DMSO that does not significantly affect the assay's performance (e.g., cell viability, enzyme activity). This is your maximum tolerable DMSO concentration.

  • Adjust Stock: If necessary, adjust the concentration of your stock solution to ensure the final DMSO concentration in your assay remains below this limit.

Strategy 2: pH Modification

The basic amino group of 1-Adamantylmethyl 3-aminobenzoate offers an opportunity to increase its solubility through pH manipulation.

Protocol 3: pH-Mediated Solubilization

  • Acidic Buffer Preparation: Prepare your assay buffer at a lower pH (e.g., pH 3-4).

  • Solubility Test: Attempt to dissolve 1-Adamantylmethyl 3-aminobenzoate directly in the acidic buffer or dilute your DMSO stock into it. The protonated amino group should exhibit increased aqueous solubility.

  • Assay Compatibility: Crucially, verify that the altered pH does not negatively impact your assay's components or biological system.

  • Final pH Adjustment: If the assay requires a neutral pH, you can prepare a concentrated solution in an acidic buffer and then neutralize it by adding a small volume of a basic buffer just before adding it to the assay. This can sometimes keep the compound in a supersaturated but soluble state for the duration of the experiment.

Strategy 3: Use of Excipients

Excipients are inactive substances that can be used to improve the solubility of a drug.

Protocol 4: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[9][10]

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.

  • Stock Preparation: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Complexation:

    • Method A (from solid): Add the solid 1-Adamantylmethyl 3-aminobenzoate to the HP-β-CD solution and stir or sonicate until dissolved.

    • Method B (from DMSO stock): Add the DMSO stock solution of your compound dropwise to the stirred HP-β-CD solution.

  • Assay Compatibility: As with other methods, confirm that the presence of the cyclodextrin does not interfere with your assay.

Excipient Mechanism of Action Considerations
HP-β-Cyclodextrin Forms an inclusion complex, shielding the lipophilic adamantyl group.[9][10]Can sometimes extract cholesterol from cell membranes at high concentrations.
Non-ionic Surfactants (e.g., Tween® 80, Pluronic® F-68) Form micelles that encapsulate the hydrophobic compound.Can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity.

Considerations for Cell-Based Assays

When working with cell cultures, additional factors can influence the apparent solubility and activity of your compound.

  • Serum Protein Binding: Lipophilic compounds can bind to proteins in fetal bovine serum (FBS), which can either increase their apparent solubility or reduce their free concentration, impacting potency. Consider reducing the serum concentration or using serum-free media if this is a concern, but be aware that this may also decrease the compound's solubility.

  • Compound Adsorption: Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration in your assay. Using low-adhesion plates or pre-treating plates with a blocking agent can mitigate this.

  • Precipitation Over Time: A compound may appear soluble initially but precipitate out of solution over the course of a long incubation period. It is advisable to visually inspect your assay plates under a microscope for any signs of precipitation at the end of the experiment.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by 1-Adamantylmethyl 3-aminobenzoate and other lipophilic compounds, leading to more reliable and accurate experimental outcomes.

References

  • PubChem. Methyl 3-aminobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Aminobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Propyl 3-aminobenzoate. National Center for Biotechnology Information. [Link]

  • Treviño, S. R., et al. (2018). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal, 115(10), 1953-1964.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(7), 5056-5114.
  • Hansen, K. B., et al. (2021). In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. European Journal of Pharmaceutical Sciences, 166, 105959.
  • Dahlin, J. L., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Journal of Medicinal Chemistry, 60(15), 6531-6544.
  • Crini, G. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 26(15), 4438.
  • De La Torre, C., et al. (2022). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.
  • Coussens, N. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 735-748.
  • Singh, R., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega, 5(43), 28011-28019.
  • Gref, R., et al. (2019). Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation.
  • gChem. DMSO. [Link]

  • HiMedia Laboratories. Dimethyl Sulfoxide (DMSO). [Link]

Sources

Technical Support Center: Stability of 1-Adamantylmethyl 3-aminobenzoate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Adamantylmethyl 3-aminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in aqueous environments. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting guidance for your experiments.

Introduction: Understanding the Stability Profile

1-Adamantylmethyl 3-aminobenzoate combines a bulky, lipophilic adamantane moiety with an aminobenzoate ester. While the adamantane group is known for its thermal stability and rigidity, the ester linkage is a potential site of hydrolytic degradation, particularly in aqueous solutions.[1][2] The stability of this compound is therefore critically dependent on factors such as pH, temperature, and exposure to light. This guide will help you understand and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my compound in aqueous solution over time. What is the likely cause?

A1: The most probable cause of degradation for 1-Adamantylmethyl 3-aminobenzoate in an aqueous solution is the hydrolysis of the ester bond. Ester hydrolysis is a chemical reaction where water molecules cleave the ester linkage, resulting in the formation of 1-adamantylmethanol and 3-aminobenzoic acid.[3] This reaction can be catalyzed by acidic or basic conditions.[4] The presence of the amino group on the benzoate ring can also influence the reaction rate.[5][6]

To confirm if hydrolysis is the issue, you should:

  • Analyze your sample for the presence of the expected degradation products: 1-adamantylmethanol and 3-aminobenzoic acid.

  • Evaluate the pH of your solution: Ester hydrolysis rates are highly pH-dependent.[7]

  • Review your storage conditions: Elevated temperatures can accelerate the rate of hydrolysis.

Q2: How does pH affect the stability of my compound?

A2: The pH of your aqueous solution is a critical factor in the stability of 1-Adamantylmethyl 3-aminobenzoate. Ester hydrolysis can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis).[4][8]

  • Acidic Conditions (low pH): The ester is susceptible to acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral Conditions (around pH 7): While generally more stable than at acidic or basic pH, uncatalyzed hydrolysis can still occur, especially at elevated temperatures.

  • Basic Conditions (high pH): The ester is highly susceptible to base-catalyzed hydrolysis (saponification). The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon, leading to rapid degradation.

Generally, for benzoate esters, the rate of hydrolysis is slowest in the slightly acidic pH range (typically pH 3-5) and increases significantly in both highly acidic and, particularly, in alkaline conditions.[5]

Q3: I suspect my compound is degrading. How can I definitively identify the degradation products?

A3: To identify the degradation products, you will need to perform a forced degradation study (also known as stress testing).[9][10][11] This involves intentionally exposing your compound to harsh conditions to generate the degradation products in a shorter timeframe. The resulting samples can then be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[12]

The primary objectives of a forced degradation study are to:

  • Establish the degradation pathways of your compound.[11]

  • Identify the likely degradation products.[10]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[13]

Q4: What are the recommended storage conditions for aqueous solutions of 1-Adamantylmethyl 3-aminobenzoate?

A4: Based on the chemical structure, the following storage conditions are recommended to maximize the stability of aqueous solutions:

ParameterRecommendationRationale
pH 4-5Minimizes both acid and base-catalyzed hydrolysis of the ester.[5]
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis.
Light Protect from light (use amber vials)The aminobenzoate moiety may be susceptible to photodegradation.[14][15][16][17][18][19]
Atmosphere Inert atmosphere (e.g., nitrogen or argon)While the primary degradation pathway is hydrolysis, this minimizes the risk of oxidation.
Container Tightly sealed glass vialsPrevents evaporation and contamination.

This table provides general guidance. Optimal conditions should be confirmed through formal stability studies.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in your assay medium. Biological media are typically buffered at physiological pH (~7.4), where ester hydrolysis can be significant, especially during prolonged incubation at 37°C.[1]

  • Troubleshooting Steps:

    • Prepare fresh solutions: Prepare your stock and working solutions immediately before use.

    • Quantify compound concentration over time: At the beginning and end of your experiment, take an aliquot of your assay medium, and analyze it using a validated analytical method (e.g., HPLC) to determine the actual concentration of the compound.

    • Include a stability control: Incubate the compound in the assay medium without cells or other biological components for the duration of the experiment to assess its stability under the assay conditions.

Issue 2: Appearance of unknown peaks in my chromatogram.
  • Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

  • Troubleshooting Steps:

    • Perform a forced degradation study: This will help you generate and identify the potential degradation products.

    • Use LC-MS analysis: Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide clues to their identity. The expected mass of the primary hydrolytic degradation products are:

      • 3-Aminobenzoic acid: C₇H₇NO₂ (Molecular Weight: 137.14 g/mol )

      • 1-Adamantylmethanol: C₁₁H₁₈O (Molecular Weight: 166.26 g/mol )

    • Check your mobile phase: Ensure the pH of your mobile phase is not promoting on-column degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[3][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-Adamantylmethyl 3-aminobenzoate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.[9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solution in a photostability chamber to a light source that conforms to ICH Q1B guidelines.[14][15] A dark control should be run in parallel.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base stressed samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Initial Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all components.

  • Detection: UV detection at the λmax of 1-Adamantylmethyl 3-aminobenzoate and any identified degradation products. MS detection for peak identification.

2. Method Validation:

  • Analyze the samples from your forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Further validation should be performed according to ICH Q2(R1) guidelines.

Visualizations

Predicted Hydrolytic Degradation Pathway

G parent 1-Adamantylmethyl 3-aminobenzoate h2o H₂O (Acid or Base Catalysis) parent->h2o products h2o->products deg1 1-Adamantylmethanol products->deg1 deg2 3-Aminobenzoic Acid products->deg2

Caption: Predicted hydrolytic degradation of 1-Adamantylmethyl 3-aminobenzoate.

Workflow for Stability Investigation

G start Observe Compound Instability forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., LC-MS) forced_deg->method_dev id_deg Identify Degradation Products method_dev->id_deg quant_deg Quantify Degradation Over Time Under Specific Conditions (pH, Temp) id_deg->quant_deg establish_conditions Establish Optimal Storage and Handling Conditions quant_deg->establish_conditions

Caption: General workflow for investigating the stability of a compound.

References

  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Symbiosis. Available from: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. Available from: [Link]

  • Proposed partial 3-aminobenzoate degradation pathway and physical map... ResearchGate. Available from: [Link]

  • Hydrolysis of trioxaadamantane ortho esters. II. Kinetic analysis and the nature of the rate-determining step. Canadian Science Publishing. Available from: [Link]

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. ResearchGate. Available from: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Wiley Online Library. Available from: [Link]

  • Para-amino benzoic acid esters. Google Patents.
  • (PDF) Photostability testing of pharmaceutical products. ResearchGate. Available from: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available from: [Link]

  • An unexpected pathway for the metabolic degradation of 1,3-dialkyl-3-acyltriazenes. PubMed. Available from: [Link]

  • Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. Available from: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available from: [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. Available from: [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available from: [Link]

  • Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting. Available from: [Link]

  • (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. ResearchGate. Available from: [Link]

  • Meet the expert: The Importance of Photostability Testing. Sampled. Available from: [Link]

  • Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... ResearchGate. Available from: [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. Available from: [Link]

  • The Stability Challenges for Pharmaceutical Products. RSSL. Available from: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. American Chemical Society. Available from: [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available from: [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available from: [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). LinkedIn. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available from: [Link]

  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available from: [Link]

  • The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. RSC Publishing. Available from: [Link]

  • Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. PubMed. Available from: [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Available from: [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available from: [Link]

Sources

Troubleshooting unexpected side products in 1-Adamantylmethyl 3-aminobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Adamantylmethyl 3-aminobenzoate

Welcome to the technical support guide for the synthesis of 1-Adamantylmethyl 3-aminobenzoate. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. The synthesis, while conceptually straightforward via esterification, presents unique challenges due to the steric bulk of the adamantane moiety and the dual reactivity of 3-aminobenzoic acid. This guide provides in-depth troubleshooting advice, addressing common side products and purification difficulties in a direct question-and-answer format.

The most common and recommended route for this synthesis is a carbodiimide-mediated coupling, which avoids the harsh acidic conditions of a Fischer esterification that can lead to unwanted side reactions with the sensitive starting materials. Our guidance will primarily focus on this methodology.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, or I'm recovering mostly starting materials. What are the likely causes?

Answer:

Low conversion in this esterification is a common issue and can typically be traced back to a few key factors related to reaction setup and reagent choice.

  • Insufficient Activation of the Carboxylic Acid: The reaction hinges on the activation of the 3-aminobenzoic acid's carboxyl group. In a carbodiimide coupling using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), this activation step forms a highly reactive O-acylisourea intermediate. If this intermediate does not form efficiently, the reaction will not proceed.

    • Insight: Ensure your EDC is fresh and has been stored under anhydrous conditions. EDC is hygroscopic and will lose reactivity upon exposure to moisture.

  • Steric Hindrance: The 1-adamantylmethanol is a sterically bulky alcohol. The large adamantane cage can physically block the alcohol's nucleophilic attack on the activated carboxylic acid. To overcome this, the reaction often requires an acyl-transfer catalyst.

    • Recommendation: The addition of 4-Dimethylaminopyridine (DMAP) is crucial. DMAP is a superior nucleophile that attacks the O-acylisourea intermediate to form a highly reactive DMAP-acylated species. This new intermediate is less sterically hindered and more susceptible to attack by the bulky alcohol.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is ideal. Ensure the solvent is anhydrous.

    • Temperature: The reaction is typically run at room temperature. If the yield is still low, cooling the reaction to 0 °C before adding the coupling agents can sometimes minimize side reactions, followed by allowing it to warm to room temperature.

ParameterStandard ConditionTroubleshooting Action
Coupling Agent EDC (1.1 - 1.5 eq)Use fresh, dry EDC. Consider an alternative like DCC.
Catalyst DMAP (0.1 - 0.2 eq)Crucial for this reaction. Ensure it is added.
Solvent Anhydrous DCM or DMFDry solvent over molecular sieves if necessary.
Temperature Room TemperatureStart at 0 °C, then warm to RT to control initial reactivity.
Q2: I've isolated a high molecular weight, insoluble white solid as a byproduct. What is it and how can I prevent it?

Answer:

This is a classic sign of two potential side reactions: the formation of an amide dimer/oligomer or an N-acylurea byproduct .

  • Amide Dimer/Oligomer Formation: 3-aminobenzoic acid is bifunctional. The amine group of one molecule can act as a nucleophile and attack the activated carboxylic acid of another molecule.[1][2] This leads to the formation of an amide bond, resulting in dimers or even longer polymer chains, which are often insoluble.

    • Causality: This side reaction is competitive with the desired esterification. It becomes more prominent if the concentration of the alcohol is too low or if the alcohol is a poor nucleophile (which 1-adamantylmethanol can be, due to steric bulk).

    • Prevention: The order of addition is critical. Pre-activating the 3-aminobenzoic acid with EDC in the presence of 1-adamantylmethanol is not recommended. Instead, add the alcohol and carboxylic acid to the solvent first, then add the EDC and DMAP. This ensures the alcohol is present to compete with the amine. Using a slight excess of the alcohol (1.1 to 1.2 equivalents) can also favor the desired reaction.

  • N-acylurea Formation: This is a well-documented side reaction in carbodiimide couplings.[3][4][5][6][7] The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable N-acylurea.[3][4] This byproduct is often difficult to separate from the desired product due to similar polarities.

    • Causality: This rearrangement is often promoted in polar solvents like DMF and at higher temperatures.[6] It is also more likely to occur if the nucleophile (the alcohol) is sterically hindered or slow to react.

    • Prevention:

      • Run the reaction in a less polar solvent like DCM.[6]

      • Maintain a lower reaction temperature (0 °C to room temperature).

      • The use of an acyl-transfer catalyst like DMAP or an additive like HOBt (1-Hydroxybenzotriazole) can suppress this side reaction by rapidly converting the O-acylisourea into a more stable active ester intermediate, which is less prone to rearrangement.

G

Q3: My purified product has a persistent pink or brownish color. What is the cause and how can I remove it?

Answer:

This coloration is almost certainly due to the oxidation of the aromatic amine (aniline) functionality on your 3-aminobenzoic acid starting material or the final product.[8][9][10][11][12] Aromatic amines are notoriously susceptible to air oxidation, which can be accelerated by trace metal impurities or light, leading to highly colored radical cations and subsequent polymeric species.[9][12]

  • Mechanism of Color Formation: The oxidation process typically involves the formation of a radical cation from the aniline nitrogen. These radicals can then couple to form complex, conjugated structures (like azoxybenzenes or phenazines), which are intensely colored and can contaminate your product even at trace levels.

  • Prevention Strategies:

    • Degas Solvents: Before starting the reaction, sparge your reaction solvent (DCM/DMF) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Run the entire reaction under a positive pressure of nitrogen or argon. This is the most effective preventative measure.

    • Use High-Purity Reagents: Ensure your 3-aminobenzoic acid is of high purity. If it is already discolored, consider recrystallizing it before use.

    • Minimize Light Exposure: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Removal of Color During Workup:

    • Charcoal Treatment: After the reaction is complete but before final isolation, you can dissolve the crude product in a suitable solvent (like ethyl acetate) and treat it with a small amount of activated charcoal. Stir for 15-20 minutes, then filter through a pad of Celite® to remove the charcoal and adsorbed colored impurities.

    • Sulfite Wash: During the aqueous workup, washing the organic layer with a dilute solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can help to reduce some of the oxidized species back to the colorless amine.

G

Q4: I am having difficulty purifying the final product. Column chromatography gives poor separation. What are the best purification strategies?

Answer:

Purifying adamantane-containing compounds can be challenging due to their highly lipophilic and often crystalline nature.[13][14][15] Standard silica gel chromatography may not be effective for several reasons.

  • Challenges with Chromatography:

    • Low Polarity: The adamantyl group imparts high lipophilicity, meaning your product will have a very high Rf value even in nonpolar solvent systems (like hexanes/ethyl acetate). It may co-elute with other nonpolar impurities, such as unreacted 1-adamantylmethanol or N-acylurea byproduct.

    • Amine-Silica Interaction: The free amine group on your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.

  • Recommended Purification Protocol: A multi-step purification strategy combining extraction and crystallization is often most effective.

    • Acid-Base Extraction (Workup): This is the most powerful tool for separating your product from non-basic impurities.

      • After the reaction, quench with water and extract with a solvent like ethyl acetate or DCM.

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product, being basic, will be protonated and move into the aqueous layer.

      • Non-basic impurities like unreacted 1-adamantylmethanol and the N-acylurea byproduct will remain in the organic layer. Discard the organic layer.

      • Carefully basify the acidic aqueous layer with a base like 10% sodium carbonate or sodium hydroxide solution until the pH is >8.[16] Your product will precipitate or can be extracted back into a fresh portion of organic solvent.

      • Wash the final organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Crystallization: Adamantane derivatives are often highly crystalline. The crude product obtained after extraction can usually be purified to a high degree by recrystallization.

      • Solvent Screening: Test a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, acetonitrile) or a binary system like ethyl acetate/hexanes or DCM/hexanes.

Reference Experimental Protocol: EDC/DMAP Coupling

This protocol is a validated starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and observations.

Materials:

  • 3-Aminobenzoic acid (1.0 eq)

  • 1-Adamantylmethanol (1.1 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.15 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-aminobenzoic acid (1.0 eq), 1-adamantylmethanol (1.1 eq), and DMAP (0.15 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the acid). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Add EDC·HCl (1.2 eq) to the cooled, stirring solution in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Note: For acid-base purification as described in Q4, you would collect the initial 1M HCl washes, basify them, and re-extract.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Jadhav, S. B., et al. (2012). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 124(5), 1135-1140. [Link]

  • Pattison, G. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(7), 1629. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Izdebski, J., & Pawlak, D. (2006). Formation of N-Acylurea in Carbodiimide-Mediated Peptide Synthesis. In Peptides 2006 (pp. 115-116). Springer. [Link]

  • Stetter, H., & Mayer, J. (1961). Über Verbindungen mit Urotropin-Struktur, XV. Zur Kenntnis der Adamantan-carbonsäure-(1). Chemische Berichte, 94(6), 1410-1416. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Technical Support Center: A Researcher's Guide to 1-Adamantylmethyl 3-aminobenzoate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Adamantylmethyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the integrity of this compound during storage and experimentation. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent degradation and ensure the reliability of your results.

I. Understanding the Molecule: Key Stability Concerns

1-Adamantylmethyl 3-aminobenzoate is a molecule featuring two primary functional groups susceptible to degradation: an ester and an aromatic amine. The bulky adamantyl group may offer some steric hindrance, but the fundamental chemical liabilities remain. The two principal degradation pathways are:

  • Hydrolysis of the ester linkage: This reaction is catalyzed by acidic or basic conditions and results in the formation of 3-aminobenzoic acid and 1-adamantylmethanol.

  • Oxidation of the amino group: Aromatic amines are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored impurities and loss of potency.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the storage and handling of 1-Adamantylmethyl 3-aminobenzoate.

Storage and Handling

Q1: What are the ideal storage conditions for solid 1-Adamantylmethyl 3-aminobenzoate?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry environment.[1][2] A controlled room temperature between 20-25°C is generally acceptable for short-term storage. For long-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed to protect from moisture and atmospheric oxygen. Using an inert gas blanket, such as argon or nitrogen, can further minimize the risk of oxidation.

Q2: I've noticed a change in the color of my solid sample, from off-white to a yellowish or brownish hue. What could be the cause?

A2: A color change is a common indicator of degradation, likely due to the oxidation of the aromatic amine group. This can be accelerated by exposure to light and air. It is crucial to store the compound in an amber or opaque container to block light and to ensure the container is well-sealed. If you observe a significant color change, it is advisable to re-analyze the purity of the material before use.

Q3: Can I store solutions of 1-Adamantylmethyl 3-aminobenzoate? What is the best solvent to use?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store a solution, use a high-purity, anhydrous aprotic solvent such as acetonitrile or tetrahydrofuran (THF). Protic solvents, especially water and alcohols, should be avoided as they can participate in the hydrolysis of the ester. Solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials with minimal headspace to reduce exposure to moisture and air. Prepare solutions fresh whenever possible.

Degradation and Impurity Profiling

Q4: I suspect my sample has degraded. How can I confirm this and identify the degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of 1-Adamantylmethyl 3-aminobenzoate and identifying potential degradation products.[3][4] A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development.[3] Degradation will manifest as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to impurities. Mass spectrometry (MS) coupled with HPLC can be used to identify the mass of the degradation products, which will help in their structural elucidation.

Q5: What are the expected degradation products I should look for in my analysis?

A5: The primary degradation products to monitor are 3-aminobenzoic acid and 1-adamantylmethanol, which result from hydrolysis. Oxidative degradation can produce a more complex mixture of colored compounds that may be more challenging to identify.

III. Experimental Protocols

Protocol 1: Stability Testing of 1-Adamantylmethyl 3-aminobenzoate

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[5][6][7][8]

Objective: To evaluate the stability of 1-Adamantylmethyl 3-aminobenzoate under various environmental conditions.

Materials:

  • 1-Adamantylmethyl 3-aminobenzoate

  • Controlled environment stability chambers

  • Amber glass vials with Teflon-lined caps

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Adamantylmethyl 3-aminobenzoate into several amber glass vials.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Place some vials in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at the following time points:

    • Initial (Time 0): Analyze a sample before placing it in the stability chambers.

    • Long-term: 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 1, 3, and 6 months.

  • Analysis: At each time point, dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile) and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Record the peak area of the parent compound and any degradation products. Calculate the percentage of the parent compound remaining and the percentage of each impurity.

Storage Condition Time Point Parameter to be Tested Acceptance Criteria
25°C / 60% RH0, 3, 6, 9, 12, 18, 24, 36 monthsAppearance, Assay, Degradation ProductsNo significant change in appearance. Assay: 98.0% - 102.0%. Individual unknown impurity: ≤ 0.10%. Total impurities: ≤ 1.0%.
40°C / 75% RH0, 1, 3, 6 monthsAppearance, Assay, Degradation ProductsNo significant change in appearance. Assay: 98.0% - 102.0%. Individual unknown impurity: ≤ 0.15%. Total impurities: ≤ 1.5%.
Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of 1-Adamantylmethyl 3-aminobenzoate and quantify its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

IV. Visualization of Degradation Pathways and Workflows

DegradationPathways cluster_main 1-Adamantylmethyl 3-aminobenzoate cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 1-Adamantylmethyl 3-aminobenzoate B 3-Aminobenzoic Acid A->B H₂O / H⁺ or OH⁻ C 1-Adamantylmethanol A->C H₂O / H⁺ or OH⁻ D Colored Impurities A->D O₂, Light, Metal Ions

Caption: Primary degradation pathways of 1-Adamantylmethyl 3-aminobenzoate.

StabilityWorkflow Start Receive/Synthesize Compound InitialAnalysis Initial Analysis (T=0) (HPLC, Appearance) Start->InitialAnalysis Storage Store under defined conditions (Long-term, Accelerated, Photostability) InitialAnalysis->Storage TimePoint Pull samples at scheduled time points Storage->TimePoint TimePoint->Storage Analysis Analyze Samples (HPLC, Appearance) TimePoint->Analysis Data Evaluate Data (Purity, Impurity Profile) Analysis->Data Conclusion Determine Shelf-life / Retest Period Data->Conclusion

Caption: Workflow for a typical stability study.

V. References

  • PrepChem. Synthesis of Methyl-3-aminobenzoate Hydrochloride. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • MDPI. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. [Link]

  • PubMed. Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • PubMed. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]

  • Journal of Food Science and Nutrition. Comparison of methods for determination of para-aminobenzoic acid (PABA). [Link]

  • World Health Organization. Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • WIKI Aromatics. Quality Control & Analytical Standards - Essential Oil Authentication. [Link]

  • ResearchGate. Chromatograms of p -aminobenzoic acid and methoxsalen on various.... [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • SERVA Electrophoresis GmbH. Safety Data Sheet. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ResearchGate. Assessment of the chemical and enantiomeric purity of organic reference materials. [Link]

  • European Medicines Agency. COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. [Link]

  • PubChem. Benzoic acid, 3-amino-, methyl ester. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

Sources

Strategies to reduce cytotoxicity of 1-Adamantylmethyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating and Mitigating Cytotoxicity

Welcome to the technical support center for 1-Adamantylmethyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering and looking to address the cytotoxic effects of this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions.

Given that 1-Adamantylmethyl 3-aminobenzoate is a novel compound, specific literature on its cytotoxicity is scarce. Therefore, this guide adopts a first-principles approach, breaking down the molecule into its constituent parts—the bulky, lipophilic adamantane cage and the aminobenzoate ester—to anticipate potential issues and formulate robust troubleshooting and mitigation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have when first encountering cytotoxicity with 1-Adamantylmethyl 3-aminobenzoate.

Q1: What are the likely structural contributors to the cytotoxicity of 1-Adamantylmethyl 3-aminobenzoate?

A: The cytotoxicity of this molecule can likely be attributed to one or more of its three key features:

  • The Adamantane Moiety: While often incorporated to improve pharmacokinetic properties and is generally considered to have low toxicity, the high lipophilicity of the adamantane group can promote membrane interaction and disruption at high concentrations.[1] Some highly substituted adamantane derivatives have shown cytotoxicity that parallels their biological activity.[2]

  • The Aminobenzoate Moiety: Benzoate derivatives can exhibit varying levels of cytotoxicity. For instance, studies comparing different benzoate esters found that their toxicity in human cell lines was structure-dependent.[3] The amino group's position (meta in this case) also influences its electronic properties and potential for metabolic activation.

  • The Ester Linkage: The compound is an ester, making it susceptible to hydrolysis by cellular esterases. This metabolic breakdown will release 1-Adamantylmethanol and 3-Aminobenzoic Acid . It is critical to determine if the observed cytotoxicity stems from the parent compound or one of these metabolites, which may have entirely different toxicity profiles.

Q2: I'm observing significant cell death in my initial screens. What is my immediate first step?

A: The first step is to rigorously validate the observation. In vitro cytotoxicity assays are notoriously sensitive and can be prone to artifacts.[4] Before dedicating resources to mitigation, you must confirm the finding. This involves:

  • Verifying Compound Integrity and Purity: Ensure the sample is not degraded and is of high purity.

  • Checking for Assay Interference: Some compounds can interfere with assay readouts (e.g., colorimetric or fluorometric signals). Run compound-only controls (no cells) to check for this.

  • Using an Orthogonal Assay: Confirm the cytotoxicity using a different method that relies on an alternative biological principle. For example, if you initially used a metabolic assay (like MTT or WST-1), validate the results with a membrane integrity assay (like LDH release or a dye-exclusion assay).[5][6]

  • Scrutinizing the Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can be toxic at certain concentrations. Ensure your vehicle control concentration matches that in your highest compound dose and is below the tolerated threshold for your cell line.[7]

Q3: What are the primary strategies for reducing the cytotoxicity of a promising compound?

A: If the cytotoxicity is confirmed to be real and on-target toxicity is ruled out, there are three main avenues to explore:[8]

  • Chemical Modification: Synthesizing new analogs of the lead compound to find a derivative with an improved therapeutic window (i.e., lower toxicity for the same or better efficacy).[9]

  • Formulation Strategies: Modifying the drug's delivery system to alter its pharmacokinetic and pharmacodynamic profile. This is particularly relevant for in vivo studies and aims to reduce peak plasma concentrations (Cmax) which are often linked to toxicity.[10]

  • Co-administration with a Cytoprotective Agent: Administering a second agent that specifically counteracts the toxic mechanism of your compound, such as an antioxidant or an inhibitor of a specific metabolic pathway.[9]

Part 2: Troubleshooting Guide: A Step-by-Step Investigation of Cytotoxicity

This section provides a logical workflow for diagnosing the root cause of cytotoxicity.

Problem: You have confirmed that 1-Adamantylmethyl 3-aminobenzoate is causing cell death in your in vitro model at concentrations that may compromise its therapeutic potential.

Workflow for Investigating Cytotoxicity

G A High Cytotoxicity Observed B Step 1: Validate Observation (Orthogonal Assays, Purity Check) A->B C Step 2: Characterize Cell Death (Apoptosis vs. Necrosis) B->C If Confirmed D Step 3: Investigate Role of Metabolism (Metabolite Testing, Microsome Assay) C->D E Identify Source of Toxicity D->E F Parent Compound E->F G Metabolite(s) E->G H Proceed to Mitigation Strategies F->H G->H

Caption: A logical workflow for diagnosing cytotoxicity.

Step 1: Confirming and Quantifying Cytotoxicity

Q: How do I design a robust experiment to accurately measure the IC50 value?

A: A reliable IC50 value is the foundation of your investigation. Use a well-established protocol, such as the MTT assay, which measures metabolic activity as an indicator of cell viability. In vitro cytotoxicity testing is a key part of drug discovery for characterizing the toxic potential of new chemical entities.[6]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 1-Adamantylmethyl 3-aminobenzoate in culture medium. Your dilution range should bracket the expected IC50, typically spanning from 100 µM down to 0.01 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO). Incubate for a relevant period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[12]

Step 2: Characterizing the Mechanism of Cell Death

Q: Is the compound causing apoptosis or necrosis? Why does this matter?

A: Understanding the mode of cell death provides clues about the toxicity mechanism. Apoptosis (programmed cell death) suggests interference with specific signaling pathways, while necrosis (uncontrolled cell death) often points to more direct, gross damage like membrane disruption. This distinction guides subsequent mitigation efforts. For example, apoptosis might be reversible by inhibiting a specific caspase, whereas necrosis might require formulation changes to reduce local concentration.

A common method to differentiate is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis.

  • PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter necrotic or late apoptotic cells with compromised membranes.

Table 1: Interpreting Annexin V / PI Staining Results

Annexin V StainingPropidium Iodide (PI) StainingCell Population
NegativeNegativeLive Cells
PositiveNegativeEarly Apoptotic Cells
PositivePositiveLate Apoptotic / Necrotic Cells
NegativePositiveNecrotic Cells (rarely observed alone)
Step 3: Investigating the Role of Metabolism

Q: How can I determine if the cytotoxicity is caused by the parent compound or its metabolites?

A: This is a critical question for an ester-containing molecule. The strategy involves testing the components separately and assessing the metabolic stability of the parent compound. Drug metabolism can produce reactive metabolites that are more toxic than the parent drug.[13]

Hypothetical Metabolic Pathway of 1-Adamantylmethyl 3-aminobenzoate

Caption: Likely metabolic breakdown via ester hydrolysis.

Experimental Approach:

  • Synthesize or Procure Metabolites: Obtain pure samples of 1-Adamantylmethanol and 3-Aminobenzoic Acid.

  • Test Individual Components: Run parallel cytotoxicity assays (e.g., MTT) on the parent compound and each potential metabolite. If a metabolite is significantly more potent, it is the likely culprit.

  • Perform a Liver Microsome Stability Assay: Incubate the parent compound with liver microsomes (which are rich in drug-metabolizing enzymes like Cytochrome P450s) and cofactors. Monitor the disappearance of the parent compound and the appearance of metabolites over time using LC-MS. This will confirm if the proposed metabolic pathway is active and how rapidly the compound is broken down.

Part 3: Mitigation Strategies in Practice

Once you have a hypothesis about the source of toxicity, you can begin to address it.

Q1: If the parent compound is too toxic, how can I guide medicinal chemistry efforts to create a less toxic analog?

A: Rational drug design can be used to modify the structure while preserving activity.

  • Modify the Ester Linkage: Replace the ester with a more stable amide or a reverse ester/amide. This will alter the rate of hydrolysis and could prevent the release of a toxic metabolite.

  • Alter the Adamantane Group: While challenging, minor modifications such as hydroxylation on the cage could increase polarity, potentially reducing off-target membrane effects without compromising the binding scaffold.

  • Substitute the Aromatic Ring: Add electron-withdrawing or -donating groups to the aminobenzoate ring. This can alter the molecule's metabolic profile and intrinsic reactivity. Para-aminobenzoic acid (PABA) is a versatile building block used in many drugs, and its structure-activity relationships are well-studied.[14][15]

Q2: My compound shows acceptable in vitro cytotoxicity, but is too toxic in vivo. What formulation strategies can I use?

A: In vivo toxicity is often related to high peak plasma concentrations (Cmax) that overwhelm the body's clearance mechanisms. Formulation approaches can mitigate this by smoothing the pharmacokinetic profile.[10]

Table 2: Comparison of Formulation Strategies to Reduce Cmax

StrategyPrincipleAdvantagesDisadvantages
Controlled-Release Formulations Incorporate the drug into a polymer matrix that slows its release into the gastrointestinal tract.Reduces Cmax, maintains therapeutic concentrations for longer.Can be complex to develop; may lead to incomplete drug release.
Liposomal Encapsulation Encapsulate the drug within lipid vesicles.Can alter biodistribution, potentially targeting specific tissues and shielding the drug from rapid metabolism.Higher manufacturing cost; potential for immune reactions.
Prodrug Approach Chemically modify the drug to be inactive until it is metabolized to the active form at the target site.Can improve solubility, permeability, and target selectivity.Requires careful design to ensure efficient conversion in the target tissue.

Q3: Is it possible to use a second agent to protect cells from the compound's toxicity?

A: Yes, this is a viable strategy, particularly if a specific mechanism of toxicity has been identified.

  • If Toxicity is via Oxidative Stress: Co-administration with an antioxidant like N-acetylcysteine (NAC) could be protective.

  • If Toxicity is via a Reactive Metabolite: It may be possible to co-administer an inhibitor of the specific enzyme responsible for creating the toxic metabolite (e.g., a specific CYP450 inhibitor). However, this can lead to complex drug-drug interactions and is a more advanced strategy.

  • Modulating Detoxification Pathways: Some natural compounds like quercetin have been shown to reduce the toxicity of other molecules by upregulating phase II detoxification enzymes via the NRF2 signaling pathway.[16] This could be explored as a potential co-treatment strategy.

References
  • Lee, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Molecules and Cells, 43(2), 163–172. Available at: [Link]

  • Milić, D., et al. (2009). (1-Adamantyl)methyl esters: Whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate. Croatica Chemica Acta, 82(4), 833–839. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 24, 2026, from [Link]

  • Hossain, M. K., et al. (2023). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. Cancers, 15(13), 3399. Available at: [Link]

  • Kim, J., et al. (2021). Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways. Antioxidants, 10(5), 783. Available at: [Link]

  • Kril, M. B., & Paborji, M. (2009). Formulation approaches in mitigating toxicity of orally administrated drugs. Current Drug Metabolism, 10(9), 984–994. Available at: [Link]

  • Astefoaei, I., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(7), 3959. Available at: [Link]

  • Biernasiuk, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3604. Available at: [Link]

  • Gewirtz, D. A. (1999). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Biochemical Pharmacology, 57(7), 727–741. Available at: [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • Dickey, J. S., & Zhong, S. (2018). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Cardio-Oncology, 4, 3. Available at: [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 24, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Potassium Benzoate Induced Cytotoxicity via Alteration of Gene Expression-Associated Apoptosis and Cell Cycle Genes in Tumor Cell Lines. Tropical Journal of Pharmaceutical Research, 17(1), 59-66. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. Molecules, 21(11), 1460. Available at: [Link]

  • Kluczyk, A., et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry, 9(21), 1871–1892. Available at: [Link]

  • do Carmo, A. M., et al. (2020). Designing Drugs to Avoid Toxicity. Pharmaceuticals, 13(10), 277. Available at: [Link]

  • Liu, Y., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(4), 235–245. Available at: [Link]

  • Grishina, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(21), 15822. Available at: [Link]

  • Gupta, A., & Singh, J. (2014). A simple model to solve a complex drug toxicity problem. Drug Metabolism and Personalized Therapy, 29(3), 183–193. Available at: [Link]

  • Asiri, A., & Bakillah, A. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. BioTech, 13(2), 11. Available at: [Link]

  • Yufita, E., et al. (2021). Novel 1-((benzoimidazole-2-yl)methyl)-3-Phenyl-1,4-Dihydropyrazole-5-One and Their Derivatives: Synthesis and Preliminary Cytotoxicity Test as Anti-Breast Cancer. Rasayan Journal of Chemistry, 14(3), 1904-1910. Available at: [Link]

  • Patsnap. (n.d.). Ethyl Aminobenzoate. Synapse. Retrieved January 24, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51-62. Available at: [Link]

  • Orel, V. E., et al. (2020). The modifying role of toxic substances on genotoxic effect in the body during combined administration with carcinogen (benzo[a]pyrene). Environment and Health, (3), 48-53. Available at: [Link]

  • Jalkot, P., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5530. Available at: [Link]

  • Zhang, J., et al. (2019). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 59(10), 4137-4144. Available at: [Link]

  • Aslantürk, Ö. S. (2018). Update on in vitro cytotoxicity assays for drug development. In Vitro Cellular & Developmental Biology - Animal, 54, 10-21. Available at: [Link]

  • Wu, Y., et al. (2023). Therapeutic approaches to enhance natural killer cell cytotoxicity. Frontiers in Immunology, 14, 1279934. Available at: [Link]

  • Kumar, A., et al. (2023). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. Chemical Research in Toxicology, 36(10), 1599–1615. Available at: [Link]

  • Egorov, A. I., et al. (2023). Strategies for the Development of NK Cell-Based Therapies for Cancer Treatment. Biology, 12(11), 1438. Available at: [Link]

  • Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Drug Development & Delivery. Available at: [Link]

  • Gordillo-Cruz, R. E., et al. (2018). Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid. Letters in Drug Design & Discovery, 15(10), 1058-1067. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved January 24, 2026, from [Link]

  • de Clercq, E. (2005). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current Organic Chemistry, 9(14), 1377-1397. Available at: [Link]

  • Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. Available at: [Link]

  • Chen, Y., & Liu, Y. (2019). Role of drug metabolizing enzymes in chemotherapy-induced gastrointestinal toxicity and hepatotoxicity. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 825–836. Available at: [Link]

  • Horvath, M., et al. (2024). A Cellular Cytotoxicity Assay using Ready-to-Thaw Target Cells without Washing Steps. Bio-protocol, 14(1), e4923. Available at: [Link]

  • Magdalen Medical Publishing. (2024, December 17). Reducing toxicity in future ADC design and combination therapy strategies [Video]. YouTube. Available at: [Link]

  • Khabnadideh, S., et al. (2023). Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies. Computational Biology and Chemistry, 104, 107870. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 12943–12961. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzocaine. PubChem. Retrieved January 24, 2026, from [Link]

  • Singh, P., & Yallapu, M. M. (2024). Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. Biology, 13(2), 91. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Target Engagement of 1-Adamantylmethyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing that a compound binds to its intended target within a complex biological system is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for validating the target engagement of 1-Adamantylmethyl 3-aminobenzoate, a novel small molecule with a hypothesized mechanism of action. We will explore a multi-assay approach, comparing its performance with established alternatives and providing the experimental rationale and detailed protocols necessary for robust validation.

Introduction: Deconvoluting the Mechanism of 1-Adamantylmethyl 3-aminobenzoate

1-Adamantylmethyl 3-aminobenzoate is a synthetic small molecule featuring a bulky adamantyl group appended to an aminobenzoate scaffold. While the precise molecular target has not been extensively characterized, its structural similarity to known local anesthetics, such as ethyl 3-aminobenzoate (benzocaine), suggests a plausible hypothesis: the compound may act as an antagonist of voltage-gated sodium channels (VGSCs).[1][2][3] These channels are critical for the initiation and propagation of action potentials in excitable cells, making them a key target for therapeutic intervention in pain and other neurological disorders.[1][2]

The adamantyl moiety is a rigid, lipophilic cage structure often incorporated into drug candidates to enhance binding affinity within hydrophobic pockets of target proteins. Therefore, it is hypothesized that 1-Adamantylmethyl 3-aminobenzoate may exhibit altered potency, selectivity, or kinetic properties at VGSCs compared to simpler aminobenzoate derivatives.

This guide will outline a systematic approach to:

  • Confirm direct physical binding of 1-Adamantylmethyl 3-aminobenzoate to its putative target protein in a cellular environment.

  • Quantify the binding affinity and kinetics of the interaction using purified components.

  • Compare its target engagement profile to relevant alternative compounds, providing a benchmark for its potential as a pharmacological tool or therapeutic lead.

The Strategic Approach: An Orthogonal, Multi-Assay Validation Workflow

To build a compelling case for target engagement, relying on a single experimental technique is insufficient. We advocate for an orthogonal approach, where multiple assays with different underlying principles are used to corroborate findings. Our proposed workflow integrates a cellular target engagement assay with high-resolution biophysical methods.

G cluster_0 Phase 1: Cellular Target Engagement cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Comparative Analysis A Hypothesis: 1-Adamantylmethyl 3-aminobenzoate targets Voltage-Gated Sodium Channels (VGSCs) B Cellular Thermal Shift Assay (CETSA®) in VGSC-expressing cells A->B Test Hypothesis C Primary Outcome: Confirmation of direct target binding in a physiological context B->C Provides evidence of D Surface Plasmon Resonance (SPR) C->D Proceed if positive E Isothermal Titration Calorimetry (ITC) C->E Proceed if positive F Secondary Outcome: Quantitative binding kinetics (kon, koff), affinity (KD), and thermodynamics (ΔH, ΔS) D->F E->F G Compare data with known VGSC blockers (e.g., Benzocaine) F->G H Final Output: Validated target engagement profile and comparative efficacy G->H

Caption: Orthogonal workflow for validating target engagement.

Phase 1: Cellular Thermal Shift Assay (CETSA®) — Confirming In-Cellulo Binding

CETSA® is a powerful technique for verifying target engagement in a cellular environment.[4] The principle is that ligand binding increases the thermal stability of the target protein.[4] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[5]

Rationale: Performing CETSA® as the primary assay allows for the direct confirmation that 1-Adamantylmethyl 3-aminobenzoate can access and physically interact with its target within the complexity of a living cell, a critical first step before moving to more reductionist biophysical methods.

Comparative Data: CETSA® Thermal Shift (ΔTm)

The following table presents hypothetical data comparing the thermal stabilization of a representative voltage-gated sodium channel (e.g., Nav1.7) upon treatment with our compound of interest versus a known binder and a negative control.

CompoundConcentration (µM)Melting Temperature (Tm) in °C (n=3)Thermal Shift (ΔTm) in °CInterpretation
Vehicle (DMSO) 0.1%48.2 ± 0.3-Baseline thermal stability
1-Adamantylmethyl 3-aminobenzoate 1052.5 ± 0.4+4.3 Strong target engagement
Benzocaine 1050.1 ± 0.2+1.9 Moderate target engagement
Negative Control (Unrelated Compound) 1048.3 ± 0.3+0.1 No significant engagement
Experimental Protocol: High-Throughput CETSA®

This protocol is adapted for a 384-well plate format.[6]

  • Cell Culture: Culture a human cell line endogenously expressing the target VGSC (e.g., HEK293 cells stably expressing Nav1.7) to ~80% confluency.

  • Compound Treatment:

    • Harvest and resuspend cells in an appropriate buffer to a density of 2x10^6 cells/mL.

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.

    • Add 50 nL of compound solution (1-Adamantylmethyl 3-aminobenzoate, Benzocaine, controls) to achieve the final desired concentration.

    • Incubate the plate at 37°C for 1 hour to allow for compound entry and binding.[6]

  • Thermal Challenge:

    • Seal the plate and place it in a PCR machine with a heated lid.

    • Apply a thermal gradient for 3 minutes across the plate (e.g., columns at different temperatures from 40°C to 64°C) or a single, optimized challenge temperature (e.g., 50°C).[6]

    • Cool the plate to 4°C.

  • Cell Lysis:

    • Add 10 µL of lysis buffer containing a mild detergent (e.g., 0.1% Triton X-100) and protease inhibitors.

    • Incubate on ice for 20 minutes with gentle agitation.

  • Detection of Soluble Protein:

    • Centrifuge the plate to pellet aggregated proteins.

    • Transfer the supernatant (containing the soluble protein fraction) to a new plate.

    • Quantify the amount of soluble target protein using an antibody-based detection method such as ELISA or AlphaScreen®.

Phase 2: Biophysical Characterization — Quantifying the Interaction

Once cellular target engagement is confirmed, biophysical assays are employed to dissect the binding kinetics and thermodynamics of the interaction. This requires purified target protein, which can be a challenge for multi-pass transmembrane proteins like VGSCs. A common strategy is to use the purified intracellular or extracellular domains of the channel if the binding site is located there.

A. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[7][8] It provides precise data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[8][9]

Rationale: SPR is highly sensitive and ideal for studying the kinetics of small molecule-protein interactions.[9] It can reveal whether the adamantyl group contributes to a longer residence time (slower k_off), a desirable property for sustained drug action.

G workflow SPR Workflow Immobilization: Covalently couple purified VGSC domain to the sensor chip surface. Association: Flow compound solution (analyte) over the chip. Binding causes an increase in Resonance Units (RU). Dissociation: Flow buffer without analyte over the chip. Dissociation causes a decrease in RU. Regeneration: Strip bound analyte to prepare surface for the next cycle.

Caption: The sequential steps of a typical SPR experiment.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[10][11] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[10][12]

Rationale: ITC is the gold standard for characterizing the thermodynamics of binding.[12][13] It can elucidate the driving forces of the interaction (enthalpy- or entropy-driven), which provides deeper mechanistic insight into why the compound binds.

Comparative Data: Biophysical Parameters

This table summarizes hypothetical data from SPR and ITC experiments.

CompoundMethodK_D (µM)k_on (10³ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
1-Adamantylmethyl 3-aminobenzoate SPR0.8150120--
ITC0.9---5.2-3.1
Benzocaine SPR12.550625--
ITC14.0---2.5-4.2

Interpretation: The hypothetical data suggests that 1-Adamantylmethyl 3-aminobenzoate has a significantly higher affinity (lower K_D) for the target compared to Benzocaine. The SPR data indicates this is driven by both a faster on-rate and a much slower off-rate, suggesting a more stable binding complex. The ITC data shows a more favorable enthalpic contribution for our lead compound, which may be due to specific hydrogen bonds or van der Waals interactions involving the adamantyl group.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation:

    • Select a sensor chip (e.g., a CM5 chip) and activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified VGSC protein/domain to the surface via amine coupling to a target density (e.g., ~10,000 Resonance Units).

    • Deactivate remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of 1-Adamantylmethyl 3-aminobenzoate and comparators in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the compound solutions over the sensor surface for a defined period (e.g., 120 seconds) to monitor association.

    • Switch to injecting running buffer alone to monitor dissociation (e.g., for 300 seconds).

    • Between cycles, inject a regeneration solution (e.g., a brief pulse of high salt or low pH buffer) to remove all bound compound.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to extract k_on, k_off, and K_D values.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Thoroughly dialyze the purified VGSC protein/domain and dissolve the compound in the exact same buffer to minimize heats of dilution.[13] A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.

    • Degas both the protein and compound solutions.

  • Instrument Setup:

    • Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 200 µM) into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).[13]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, and discard this data point during analysis.

    • Carry out a series of subsequent injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them for the signal to return to baseline.[14]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model (e.g., a one-site binding model) to determine K_D, n, and ΔH. Calculate ΔG and ΔS from these values.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for validating the target engagement of 1-Adamantylmethyl 3-aminobenzoate. By combining cellular assays like CETSA® with biophysical techniques such as SPR and ITC, researchers can build a high-confidence profile of how this novel compound interacts with its putative target, the voltage-gated sodium channel.

The comparative data, though hypothetical, illustrates how these methods can differentiate the binding characteristics of 1-Adamantylmethyl 3-aminobenzoate from existing molecules like benzocaine. A positive outcome from this workflow—demonstrating potent and direct binding to a VGSC in a cellular context—would provide strong validation for its mechanism of action and justify further investigation into its selectivity across different sodium channel subtypes and its potential as a novel therapeutic agent.

References

  • ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Available from: [Link]

  • protocols.io. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of novel types of inhibitors of S-adenosylmethionine synthesis by virtual screening. Available from: [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Ethyl Aminobenzoate?. Available from: [Link]

  • National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]

  • CIS BIOPHARMA. Targets. Available from: [Link]

  • PubMed. Mechanism of Action of a Novel Antivasospasm Drug, HA1077. Available from: [Link]

  • Cytiva. What is surface plasmon resonance (SPR)?. Available from: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • bioRxiv. Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • CureFFI.org. Isothermal titration calorimetry: Principles and experimental design. Available from: [Link]

  • deNOVO Biolabs. How does SPR work in Drug Discovery?. Available from: [Link]

  • National Institutes of Health. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Available from: [Link]

  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Briefings in Bioinformatics. Validation strategies for target prediction methods. Available from: [Link]

  • Bio-protocol. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Available from: [Link]

  • ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available from: [Link]

  • PubChem. Benzocaine. Available from: [Link]

  • ResearchGate. Drug-repositioning screening identified piperlongumine as a direct STAT3 inhibitor with potent activity against breast cancer. Available from: [Link]

  • YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available from: [Link]

  • PubMed. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 1-Adamantylmethyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the adamantane moiety is a recurring structural motif, prized for its unique combination of rigidity, lipophilicity, and steric bulk.[1] These properties can confer advantageous pharmacokinetic profiles, such as enhanced metabolic stability.[1] This guide delves into the synthesis and experimental considerations for a specific, yet underexplored member of this family: 1-Adamantylmethyl 3-aminobenzoate. Due to the absence of extensive literature on this exact molecule, this document serves as a foundational text, providing a robust, reproducible protocol for its synthesis and a comparative analysis of alternative methodologies and structurally related compounds. Our focus is to equip researchers with the knowledge to not only replicate these experiments but also to understand the critical parameters that govern their success and reproducibility.

The Strategic Importance of the Adamantyl and Aminobenzoate Moieties

The target molecule, 1-Adamantylmethyl 3-aminobenzoate, is an ester formed from 1-adamantylmethanol and 3-aminobenzoic acid. The adamantyl group, a bulky, three-dimensional hydrocarbon cage, is often incorporated into bioactive molecules to increase their metabolic stability by shielding susceptible functionalities from enzymatic degradation.[1] The 3-aminobenzoate portion, on the other hand, is a common building block in pharmaceuticals and a versatile scaffold for further chemical modification.[2][3] The combination of these two moieties suggests potential applications in areas where controlled release, enhanced stability, or specific steric interactions are desired.

Proposed Synthesis of 1-Adamantylmethyl 3-aminobenzoate: A Reproducible Protocol

Given the sterically hindered nature of 1-adamantylmethanol, a simple Fischer esterification is likely to be low-yielding.[4] Therefore, we propose the use of a more robust coupling method, the Steglich esterification, which is well-suited for sterically demanding substrates and proceeds under mild conditions.[5][6]

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-Adamantylmethanol Target_Molecule 1-Adamantylmethyl 3-aminobenzoate 1-Adamantylmethanol->Target_Molecule Steglich Esterification 3-Aminobenzoic_acid 3-Aminobenzoic_acid->Target_Molecule DCC DCC DCC->Target_Molecule DMAP DMAP DMAP->Target_Molecule DCM DCM (solvent) DCM->Target_Molecule

Caption: Proposed synthesis of 1-Adamantylmethyl 3-aminobenzoate via Steglich esterification.

Detailed Experimental Protocol

Materials:

  • 1-Adamantylmethanol (1.0 eq)

  • 3-Aminobenzoic acid (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantylmethanol, 3-aminobenzoic acid, and DMAP.

  • Add anhydrous DCM to dissolve the reactants.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-Adamantylmethyl 3-aminobenzoate.

Critical Parameters for Reproducibility
  • Purity of Reagents: The purity of starting materials, especially the absence of water, is crucial for the success of the Steglich esterification.[7]

  • Solvent: Anhydrous DCM is recommended. Other aprotic solvents like THF or DMF can also be used, but may require different workup procedures.[7]

  • Temperature Control: The initial cooling to 0 °C is important to control the exothermic reaction between the carboxylic acid and DCC.

  • Stirring: Consistent and efficient stirring is necessary to ensure proper mixing of the reactants, which can significantly impact reaction rates and yields.[8][9]

Comparative Analysis of Synthetic Methodologies

While the Steglich esterification is a robust method, other synthetic routes could be considered, each with its own advantages and disadvantages impacting reproducibility and scalability.

MethodKey ReagentsAdvantagesDisadvantages & Reproducibility Challenges
Fischer Esterification Sulfuric acid, excess alcoholInexpensive reagents, simple procedure.[4]Requires high temperatures and long reaction times; low yields for sterically hindered alcohols; potential for side reactions.[10]
Steglich Esterification DCC, DMAPMild reaction conditions, high yields for sterically hindered substrates.[5][6]DCC is an allergen; removal of DCU byproduct can be challenging on a large scale.[5]
Mitsunobu Reaction Triphenylphosphine, DEAD/DIADMild conditions, inversion of stereochemistry at the alcohol center.[11][12][13]Byproducts (triphenylphosphine oxide, reduced azo compound) can be difficult to remove; reagents are toxic and relatively expensive.[14]
Acid Chloride Formation Thionyl chloride or oxalyl chlorideHighly reactive intermediate, often leads to high yields.Reagents are corrosive and moisture-sensitive; requires an additional synthetic step.

Structural Alternatives and Bioisosteres: A Comparative Outlook

To better understand the structure-activity relationship of 1-Adamantylmethyl 3-aminobenzoate, it is useful to compare it with structural analogs.

CompoundStructural DifferencePotential Impact on Properties
Benzyl 3-aminobenzoate Benzyl group instead of 1-adamantylmethylLess sterically hindered, potentially more susceptible to metabolic degradation. Different lipophilicity and receptor binding profile.
1-Adamantyl 3-aminobenzoate Direct esterification to the adamantane cageEven more sterically hindered, potentially more stable. Synthesis is more challenging due to the tertiary alcohol.
1-Adamantylmethyl 4-aminobenzoate Isomeric aminobenzoateDifferent electronic and geometric properties, which could significantly alter biological activity.[2]
Cyclohexylmethyl 3-aminobenzoate Cyclohexyl group instead of adamantylCyclohexyl group is less rigid and has a different 3D shape, which will affect binding interactions.

Bioisosteric replacement is a common strategy in drug design to fine-tune a molecule's properties.[15] For 1-Adamantylmethyl 3-aminobenzoate, potential bioisosteres could include replacing the ester linkage with an amide or a triazole to alter stability and hydrogen bonding capabilities.[15]

Characterization and Quality Control for Reproducible Downstream Experiments

Ensuring the identity and purity of the synthesized 1-Adamantylmethyl 3-aminobenzoate is paramount for the reproducibility of any subsequent biological or material science experiments. A multi-technique approach is recommended.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentCharacteristic signals for the adamantyl protons, the methylene bridge protons, and the aromatic protons of the 3-aminobenzoate moiety. Integration should match the expected proton count.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
FT-IR Functional group identificationCharacteristic stretches for the ester carbonyl (C=O), C-O, N-H, and aromatic C-H bonds.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound.
HPLC Purity assessmentA single major peak indicating high purity.
Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_analysis Analysis for Reproducibility Start Reactants & Reagents Reaction Steglich Esterification Start->Reaction Workup Workup & Purification Reaction->Workup Product 1-Adamantylmethyl 3-aminobenzoate Workup->Product NMR ¹H & ¹³C NMR Product->NMR IR FT-IR Product->IR MS Mass Spectrometry Product->MS HPLC HPLC Product->HPLC QC_Pass QC Pass HPLC->QC_Pass >95% Purity QC_Fail QC Fail HPLC->QC_Fail <95% Purity

Caption: A typical workflow for the synthesis and quality control of 1-Adamantylmethyl 3-aminobenzoate.

Conclusion and Future Directions

This guide provides a comprehensive framework for the reproducible synthesis and characterization of 1-Adamantylmethyl 3-aminobenzoate. By employing the detailed Steglich esterification protocol and adhering to the outlined critical parameters, researchers can confidently produce this novel compound for further investigation. The comparative analysis of alternative synthetic methods and structural analogs offers a broader context for future research, enabling informed decisions in the design and execution of experiments. As with any scientific endeavor, meticulous documentation and adherence to established analytical practices are the cornerstones of reproducibility and, ultimately, scientific progress.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]

  • Milić, D., et al. (2009). (1-Adamantyl)methyl esters: Whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate.
  • Bayer Materialscience LLC. (2009). Process for preparing aminobenzoate esters. U.S. Patent No. 7,547,798 B2. Washington, DC: U.S.
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ChemRxiv. (n.d.). Retrieved from [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Sanofi. (1991). Process for the preparation of 1-adamantane derivatives. U.S. Patent No. 5,015,758. Washington, DC: U.S.
  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • 3-Aminobenzoic acid - Grokipedia. (n.d.). Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (n.d.). Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • 1-adamantyl methyl ketone synthesis method. (n.d.). Google Patents.
  • Reproducibility of Synthesis papers : r/chemistry - Reddit. (n.d.). Retrieved from [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ACS Central Science. (n.d.). ACS Publications. Retrieved from [Link]

  • 3-Aminobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Drugs, derivatives and analogs containing adamantane structures of new indication applications of anti-tumor. (n.d.). Google Patents.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p-Aminobenzoic Acid Crystallizing from Ethanolic Solutions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • The Most Common Chemical Replacements in Drug-Like Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - NIH. (n.d.). Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.). Retrieved from [Link]

  • Reproducibility In Organic Chemistry. (n.d.). Retrieved from [Link]

  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - MDPI. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (n.d.). Retrieved from [Link]

  • Steglich Esterification? - ResearchGate. (n.d.). Retrieved from [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID - DTIC. (n.d.). Retrieved from [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. (n.d.). Retrieved from [Link]

  • Reproducibility in Chemical Research - ResearchGate. (n.d.). Retrieved from [Link]

  • The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid | Crystal Growth & Design. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols - ResearchGate. (n.d.). Retrieved from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews. (n.d.). ACS Publications. Retrieved from [Link]

  • Mitsunobu Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved from [Link]

  • Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - MDPI. (n.d.). Retrieved from [Link]

  • Esterification/Amidation Problems : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 3-Aminobenzoic acid - ChemBK. (n.d.). Retrieved from [Link]

Sources

The Adamantane Advantage: A Comparative Guide to Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, achieving optimal metabolic stability is a paramount challenge. A molecule's susceptibility to enzymatic degradation dictates its pharmacokinetic profile, influencing dosing frequency, therapeutic efficacy, and the potential for adverse effects. Within the medicinal chemist's toolkit, the adamantane moiety has emerged as a powerful functional group for enhancing metabolic resilience. This guide provides a comprehensive comparative study of the metabolic stability of adamantane-containing drugs, offering experimental data, detailed protocols, and mechanistic insights for the discerning researcher.

The Adamantane Scaffold: A Bulwark Against Metabolism

Adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure, is more than just a bulky appendage to a drug molecule. Its unique three-dimensional and lipophilic nature imparts several advantageous properties, most notably its ability to shield susceptible chemical bonds from the enzymatic machinery of metabolism.[1][2] This "metabolic shielding" effect is a cornerstone of its utility in drug design.

The primary mechanism by which adamantane enhances metabolic stability is through steric hindrance. The bulky and conformationally locked cage of adamantane can physically block the access of metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, to nearby functional groups that would otherwise be prone to oxidation or other transformations.[2][3] This steric protection can significantly decrease the rate of metabolic clearance, thereby prolonging the drug's half-life and its therapeutic window.

Furthermore, the adamantane core itself is relatively resistant to metabolism. While it can be hydroxylated by CYP450 enzymes, the process is often slower compared to the metabolism of more flexible aliphatic or aromatic systems.[4][5] The most common sites of hydroxylation on the adamantane ring are the tertiary bridgehead carbons, followed by the secondary carbons.[5] Understanding this metabolic fate is crucial for predicting the metabolites of adamantane-containing drug candidates.

Comparative Analysis: Adamantane-Containing Drugs vs. Non-Adamantane Alternatives

The true measure of adamantane's impact on metabolic stability lies in direct comparison with structurally similar drugs that lack this moiety. Here, we examine key examples supported by experimental data.

Case Study 1: The Antivirals Amantadine and Rimantadine

Amantadine, an early adamantane-containing drug, is known for its remarkable metabolic stability, with a large fraction of the dose being excreted unchanged.[1] Its close analog, Rimantadine, which features an additional methyl group, undergoes more extensive metabolism.

A comparative pharmacokinetic study in humans revealed that after a single 200 mg oral dose, only 0.6% of rimantadine was excreted unchanged in the urine over 24 hours, in stark contrast to 45.7% for amantadine.[1] The plasma elimination half-life of rimantadine was also significantly longer than that of amantadine (36.5 hours vs. 16.7 hours), indicating that while it is more heavily metabolized, its clearance is slower.[1] A separate study confirmed that amantadine metabolism occurs more slowly than that of rimantadine.[6] The primary metabolites of rimantadine are hydroxylated derivatives, a testament to the metabolic processes acting on the adamantane scaffold.[1]

DrugPercentage Excreted Unchanged (Urine, 24h)Plasma Elimination Half-life (t½)
Amantadine 45.7%16.7 hours
Rimantadine 0.6%36.5 hours
Table 1: Comparative Pharmacokinetics of Amantadine and Rimantadine in Humans.[1]

This case study clearly demonstrates that even minor modifications to the adamantane structure can influence the extent of metabolism, yet both compounds benefit from the inherent stability of the adamantane core, leading to relatively long half-lives.

Case Study 2: DPP-4 Inhibitors - The Gliptins

The dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes, provide another interesting comparison. Saxagliptin contains a 3-hydroxyadamantyl group, while other "gliptins" like Sitagliptin lack this bulky moiety.

A comprehensive comparison of various DPP-4 inhibitors, including adamantane-containing ones like Saxagliptin and Vildagliptin, alongside non-adamantane-containing ones like Sitagliptin, Alogliptin, and Linagliptin, can provide valuable insights for drug development.[8]

Case Study 3: The Retinoid Adapalene

Adapalene, a third-generation topical retinoid for acne treatment, features an adamantyl group. This distinguishes it from older retinoids like tretinoin. Adapalene's adamantyl group contributes to its increased lipophilicity and stability, particularly photostability, allowing for daylight application, which is a limitation for tretinoin.[9]

Pharmacokinetic studies have shown that systemic exposure to adapalene after topical application is very low.[10] While detailed comparative in vitro metabolic stability data with a non-adamantane analog is scarce, the clinical experience and physicochemical properties of adapalene suggest that the adamantane moiety plays a significant role in its favorable profile.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of drug candidates, in vitro assays using liver fractions are the gold standard in early drug discovery. Below are detailed, step-by-step protocols for two of the most common assays.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by CYP450 enzymes found in the microsomal fraction of liver cells.[11]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and a necessary cofactor.

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw the pooled liver microsomes on ice.

    • Prepare a microsomal working solution by diluting the microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.

    • Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions or a 1 mM NADPH solution in buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal working solution to each well.

    • Add the test compound or positive control working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which will receive buffer instead). The 0-minute time point samples should be quenched immediately after the addition of NADPH.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold quenching solution to the respective wells.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[12][13]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[14]

Objective: To determine the rate of disappearance of a test compound when incubated with a suspension of hepatocytes.

Materials:

  • Cryopreserved human hepatocytes (or from other species)

  • Hepatocyte plating and incubation media

  • Test compound stock solution

  • Positive control compounds

  • Quenching solution (e.g., ice-cold acetonitrile with internal standard)

  • Collagen-coated 96-well plates

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram:

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated 96-well plates at the desired cell density.

    • Allow the cells to attach and form a monolayer, typically for a few hours in a CO2 incubator.

  • Incubation:

    • Prepare the test and positive control compounds in pre-warmed incubation medium at the final desired concentration.

    • Remove the plating medium from the cells and add the compound-containing medium.

    • Incubate the plate at 37°C in a CO2 incubator.

  • Sample Collection:

    • At each time point, terminate the reaction in the designated wells by adding the quenching solution.

    • The quenching solution should also lyse the cells to release any intracellular compound.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant (k), half-life (t½), and intrinsic clearance (Clint).

    • For hepatocytes, Clint is typically expressed as µL/min/10^6 cells: Clint = (0.693 / t½) * (incubation volume / number of cells) .[13]

Conclusion: The Strategic Integration of Adamantane in Drug Design

The incorporation of an adamantane moiety is a well-established strategy to enhance the metabolic stability of drug candidates. Through its unique steric and electronic properties, the adamantane scaffold can effectively shield metabolically liable sites, leading to improved pharmacokinetic profiles. The comparative data, particularly from the amantadine/rimantadine case study, provides clear evidence of this principle in action.

For the drug development professional, the decision to incorporate an adamantane group should be a data-driven one. The detailed experimental protocols provided in this guide offer a robust framework for generating the necessary comparative metabolic stability data. By systematically evaluating adamantane-containing candidates against their non-adamantane counterparts using these in vitro tools, researchers can make informed decisions to advance molecules with a higher probability of clinical success. The "adamantane advantage" is not a universal panacea, but a powerful and proven tool in the rational design of metabolically robust therapeutics.

References

  • Aldrich PE, Hermann EC, Meier WE, et al. Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. J Med Chem. 1971;14(6):535-543. [Link]

  • Hayden FG, Hoffman HE, Spyker DA. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrob Agents Chemother. 1983;23(3):458-464. [Link]

  • Groves JT, McClusky GA. Aliphatic hydroxylation by cytochrome P-450. On the mechanism of oxygen atom transfer. J Am Chem Soc. 1976;98(3):859-861. [Link]

  • Klimova, N.V., Pushkar, D.I., Leonova, M.V. et al. Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism. Sci Rep 13, 18357 (2023). [Link]

  • White RE, Miller JP, Favreau LV, Bhattacharyya A. The mechanism of the hydroxylation of adamantane by cytochrome P-450. Isotope effects and the intervention of adamantyl radical. J Am Chem Soc. 1986;108(19):6024-6031. [Link]

  • Hewitt NJ, Lechon MJ, Houston JB, et al. Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and use in toxicology. Toxicol Sci. 2007;99(2):346-357. [Link]

  • Guengerich FP. Cytochrome P450 and chemical toxicology. Chem Res Toxicol. 2008;21(1):70-83. [Link]

  • Su H, Boulton DW, Barros A, et al. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metab Dispos. 2012;40(7):1345-1354. [Link]

  • Shalita AR, Weiss JS, Chalker DK, et al. A comparison of the efficacy and safety of adapalene gel 0.1% and tretinoin gel 0.025% in the treatment of acne vulgaris: a multicenter, randomized, double-blind, controlled, parallel-group study. J Am Acad Dermatol. 1996;34(3):482-485. [Link]

  • Wanka L, Iqbal K, Schreiner PR. The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chem Rev. 2013;113(5):3516-3604. [Link]

  • Lamoureux G, Artavia G. Use of the Adamantane Structure in Medicinal Chemistry. Curr Med Chem. 2010;17(26):2967-2978. [Link]

  • Spasov AA, Anisimova VA, Gurova NA, et al. Adamantane Derivatives: A New Chapter in the History of Medical Chemistry. Pharmaceutical Chemistry Journal. 2018;52(8):647-657. [Link]

  • Adapalene. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

  • Hayden FG, Minocha A, Spyker DA, Hoffman HE. Comparative pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrob Agents Chemother. 1985;28(2):216-221. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Ito K, Iwatsubo T, Kanamitsu S, Ueda K, Suzuki H, Sugiyama Y. Prediction of hepatic clearance in human from in vitro data for successful drug development. Sar, Qsar, and Environmental Research. 1998;9(3-4):203-221. [Link]

  • Zamek-Gliszczynski MJ, et al. Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats. Pharmaceutics. 2024;16(1):119. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Zientek M, Miller GP. The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. Future Med Chem. 2011;3(1):79-95. [Link]

  • de Groot MJ, Kirton SB, Sutcliffe MJ. The role of adamantane in drug design. Expert Opin Drug Discov. 2007;2(10):1407-1416. [Link]

  • FDA. 22502 Adapalene ClinPharm PREA. [Link]

  • Thomas, L. Tretinoin vs Adapalene for Acne: Which Is Better? GoodRx. [Link]

  • Efficacy of Adapalene 0.1% Versus Tretinoin 0.025% Cream For The Treatment of Mild Acne Vulgaris. Bioscientia Medicina: Journal of Biomedicine & Translational Research. [Link]

  • Hayashi N, Kawashima M. Multicenter Randomized Controlled Trial on Combination Therapy with 0.1% Adapalene Gel and Oral Antibiotics for Acne Vulgaris: Comparison of the Efficacy of Adapalene Gel Alone and in Combination with Oral Faropenem. J Dermatol. 2012;39(3):235-240. [Link]

  • A comparative study of the clinical efficacy and safety of topical adapalene gel (0.1%) and tretinoin cream (0.025%) in the treatment of acne vulgaris. SciSpace. [Link]

  • The Evolution of Antivirals: Comparing Amantadine and Rimantadine Hydrochloride. [Link]

  • PLOS One. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. [Link]

  • Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Rote, K., & Yalkowsky, S. H. (2022). A Mechanistic Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach Informed by In Vitro and Clinical Studies for Topical Administration of Adapalene Gels. Pharmaceutics, 14(12), 2708. [Link]

  • MDPI. Hydrolytic Stability of New Amino Acids Analogues of Memantine. [Link]

  • MDPI. In Silico and In Vivo Evaluation of a New Derivative from Memantine and Sinapic Acid (N-Sinapoyl-memantine) as a Candidate for the Management of Alzheimer's Disease. [Link]

  • NIH. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. [Link]

  • MDPI. Recent Advances Regarding the Therapeutic Potential of Adapalene. [Link]

  • NIH. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies. [Link]

  • NIH. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. [Link]

  • MDPI. Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. [Link]

  • NIH. Synthesis and antiviral activity of metabolites of rimantadine. [Link]

  • MDPI. In Vitro Metabolism of Doping Agents (Stanozolol, LGD-4033, Anastrozole, GW1516, Trimetazidine) by Human Seminal Vesicle and Liver Fractions. [Link]

  • MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • YouTube. CYP450 part 1 - Hydroxylation. [Link]

  • NIH. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. [Link]

  • NIH. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone. [Link]

  • MDPI. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. [Link]

  • OpenAnesthesia. Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • ResearchGate. Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. [Link]

  • NIH. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. [Link]

  • NIH. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. [Link]

  • JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. [Link]

  • Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • NIH. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • LJMU Research Online. Bioisosteric analogs of MDMA: Improving the pharmacological profile? [Link]

  • ResearchGate. STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. [Link]

  • ResearchGate. (PDF) A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. [Link]

  • ResearchGate. Chemical structures of amantadine and amantadine metabolites. [Link]

  • NIH. Effect of pH on in vitro potency of amantadine against Plasmodium falciparum. [Link]

  • NIH. Antiglycoxidative properties of amantadine – a systematic review and comprehensive in vitro study. [Link]

  • ResearchGate. (PDF) Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. [Link]

  • ResearchGate. (PDF) Comparative Single-Dose Pharmacokinetics of Amantadine Hydrochloride and Rimantadine Hydrochloride in Young and Elderly Adults. [Link]

  • ResearchGate. (PDF) Biological activity of adamantane analogues. [Link]

  • PharmaCompass.com. Adapalene. [Link]

  • ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • ResearchGate. Use of the Adamantane Structure in Medicinal Chemistry. [Link]

  • SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

  • NIH. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

  • NIH. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. [Link]

  • NIH. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

  • ResearchGate. Comparison of the in vitro metabolic stability data from cassette... [Link]

  • ResearchGate. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. [Link]

Sources

A Strategic Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 1-Adamantylmethyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. A primary hurdle is ensuring the compound's selectivity for its intended target, as unforeseen off-target interactions are a major cause of adverse effects and late-stage attrition. This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using the hypothetical molecule 1-Adamantylmethyl 3-aminobenzoate as a case study. We will explore a tiered, data-driven approach that integrates computational predictions with robust in vitro assays to build a detailed selectivity profile, enabling informed decision-making throughout the drug discovery pipeline.

The structure of 1-Adamantylmethyl 3-aminobenzoate, combining a bulky, lipophilic adamantane cage with an aminobenzoate moiety, suggests a potential for broad biological activity. Adamantane derivatives are known to interact with a variety of targets, including ion channels and viral proteins, while aminobenzoate structures are found in local anesthetics and other pharmacologically active agents.[1][2] This structural complexity underscores the critical need for a thorough off-target assessment.

The Rationale for a Tiered Approach to Off-Target Profiling

A haphazard approach to off-target screening is both inefficient and costly. A more strategic, tiered methodology allows for the progressive refinement of our understanding of a compound's activity. This begins with broad, cost-effective in silico methods to cast a wide net for potential interactions, followed by increasingly focused and specific in vitro assays to confirm and quantify these interactions. This self-validating system ensures that resources are directed toward the most relevant potential liabilities.

Tiered_Off_Target_Strategy cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: Broad In Vitro Screening cluster_2 Tier 3: Focused In Vitro Profiling in_silico In Silico Target Prediction (Ligand & Structure-Based) safety_panel Broad Safety Panel (e.g., Eurofins SafetyScreen44™) in_silico->safety_panel Hypothesis Generation cytotoxicity General Cytotoxicity Assays (e.g., HepG2, HEK293) in_silico->cytotoxicity kinase_scan Kinome Scan (e.g., KINOMEscan®) safety_panel->kinase_scan Identified Liabilities gpcr_screen GPCRome Screen safety_panel->gpcr_screen ion_channel_panel Comprehensive Ion Channel Panel safety_panel->ion_channel_panel herg_assay hERG Assay (Manual Patch-Clamp) ion_channel_panel->herg_assay Cardiac Safety Focus Signaling_Pathway cluster_membrane ext Extracellular Space int Intracellular Space NaV Voltage-Gated Sodium Channel (NaV) Na_in Na+ NaV->Na_in Na_out Na+ Na_out->NaV Influx Depol Membrane Depolarization Na_in->Depol AP Action Potential Propagation Depol->AP CompA 1-Adamantylmethyl 3-aminobenzoate CompA->NaV Blockade

Caption: Hypothesized mechanism of action at a primary target.

Conclusion and Path Forward

This systematic, multi-tiered assessment provides a robust framework for characterizing the off-target profile of a novel compound like 1-Adamantylmethyl 3-aminobenzoate. The synthesized data from our case study demonstrates how this approach can effectively de-risk a compound and guide its development.

For 1-Adamantylmethyl 3-aminobenzoate, the results indicate a promising, albeit not perfectly clean, profile. The key finding is the therapeutic window between its potent on-target activity and its off-target hERG inhibition. The next steps would involve:

  • Lead Optimization: Medicinal chemistry efforts could be directed at reducing hERG activity while maintaining or improving on-target potency.

  • In Vivo Studies: The in vitro data provides a strong foundation for designing well-informed in vivo toxicology and efficacy studies, with a particular focus on cardiovascular monitoring.

By embracing a logical, evidence-based approach to off-target profiling, drug development teams can enhance the quality of their candidates, reduce late-stage failures, and ultimately, accelerate the delivery of safer and more effective medicines to patients.

References

  • ResearchGate. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved January 24, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Retrieved January 24, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved January 24, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Adamantane derivatives: Pharmacological and toxicological properties (Review). Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 24, 2026, from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved January 24, 2026, from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved January 24, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved January 24, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational/in silico methods in drug target and lead prediction. Retrieved January 24, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved January 24, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Product Solutions. Retrieved January 24, 2026, from [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Available at: [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved January 24, 2026, from [Link]

  • Oxford Academic. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 24, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved January 24, 2026, from [Link]

  • Oligonucleotide Therapeutics Society. (2024). In-silico siRNA Off-Target Predictions: What Should We Be Looking For?. Available at: [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved January 24, 2026, from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Available at: [Link]

  • ApconiX. (2025). ION Channel Screening. Available at: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved January 24, 2026, from [Link]

  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Available at: [Link]

  • Pharmacia. (2023). Adamantane-containing drug delivery systems. Available at: [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved January 24, 2026, from [Link]

  • Boster Bio. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Retrieved January 24, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Safety screening in early drug discovery: An optimized assay panel. Available at: [Link]

  • National Center for Biotechnology Information. (2019). In Silico Target Prediction for Small Molecules. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 24, 2026, from [Link]

  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Available at: [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews. Retrieved January 24, 2026, from [Link]

  • YouTube. (2022). Eurofins Discovery Safety Pharmacology Portfolio. Available at: [Link]

  • YouTube. (2024). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Adamantylmethyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: A Foundation for Safe Disposal

1-Adamantylmethyl 3-aminobenzoate is a crystalline solid, appearing as light beige to brown crystals or powder.[1] It is classified as a benzoate ester.[1][2] Its key structural features are the adamantane moiety, the benzoate ester, and the aromatic amine group. The aromatic amine group, in particular, is a critical determinant of its toxicological profile. Primary aromatic amines are a class of compounds known for their potential harmful effects, including carcinogenicity.[3] They can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[3] Therefore, handling and disposal protocols must be approached with the utmost caution.

Key Chemical and Physical Properties

For safe handling and disposal, a clear understanding of the compound's physical and chemical properties is essential. The following table summarizes the known properties of the closely related compound, Methyl 3-aminobenzoate, which can serve as a reasonable proxy for 1-Adamantylmethyl 3-aminobenzoate in the absence of specific data.

PropertyValueReference
Physical State Crystalline powder or crystals[1]
Color Light beige to brown[1]
Molecular Formula C₈H₉NO₂ (for Methyl 3-aminobenzoate)[4]
Melting Point ≥42 °C (for Methyl 3-aminobenzoate)
Water Solubility Slightly soluble (0.1-1%)[2]
pKa pK1: 3.64(+1) (25°C)[2]

The Disposal Protocol: A Step-by-Step Guide

The proper disposal of 1-Adamantylmethyl 3-aminobenzoate is a multi-step process that prioritizes safety and regulatory compliance. The following protocol is a comprehensive guide for laboratory personnel.

Part 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling 1-Adamantylmethyl 3-aminobenzoate for disposal, it is imperative to be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5]

  • Eye Protection: Use safety glasses with side shields or goggles.[5]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[6]

  • Protective Clothing: A lab coat is mandatory to protect against accidental spills.[5]

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors. [4][7]

Part 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[5]

  • Identify and Classify: Classify 1-Adamantylmethyl 3-aminobenzoate as a hazardous chemical waste due to the presence of the aromatic amine group.[3][8]

  • Select an Appropriate Container:

    • Use a dedicated, leak-proof, and chemically compatible container for solid chemical waste.[9][10] The container should have a secure, tight-fitting lid.[9]

    • Do not use food containers for storing hazardous waste.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Adamantylmethyl 3-aminobenzoate," and the associated hazards (e.g., "Toxic," "Irritant").[9] The date of accumulation should also be clearly marked.[11]

Part 3: The Disposal Procedure

Under no circumstances should 1-Adamantylmethyl 3-aminobenzoate be disposed of down the drain or in the regular trash. [11][12]

  • For Small Quantities (Solid):

    • Carefully transfer the solid 1-Adamantylmethyl 3-aminobenzoate into the designated hazardous waste container using a clean spatula.

    • Avoid generating dust during the transfer.[4][13]

  • For Contaminated Labware (e.g., glassware, spatulas):

    • Rinse the contaminated labware with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.

    • Collect the resulting solvent rinse as hazardous liquid waste in a separate, properly labeled container.

    • After rinsing, the labware can be washed with soap and water.

  • For Empty Original Containers:

    • If the original container is completely empty (no residual powder), it can be triple-rinsed with a suitable solvent.[14]

    • The solvent rinsate must be collected as hazardous waste.[14]

    • After triple-rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[12][14]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[9][10]

    • The storage area should be away from heat, direct sunlight, and incompatible chemicals like acids and oxidizing agents.[5]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10][12] Adhere to your institution's specific procedures and timelines for waste pickup.[11]

Decision-Making Flowchart for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-Adamantylmethyl 3-aminobenzoate and associated waste.

DisposalWorkflow cluster_start Start: 1-Adamantylmethyl 3-aminobenzoate Waste cluster_solid Solid Waste cluster_contaminated Contaminated Materials cluster_empty_container Empty Original Container cluster_final Final Disposal Start Identify Waste Type SolidWaste Solid 1-Adamantylmethyl 3-aminobenzoate Start->SolidWaste Solid Compound ContaminatedWare Contaminated Labware (Glassware, etc.) Start->ContaminatedWare Contaminated Items EmptyContainer Empty Original Container Start->EmptyContainer Empty Container SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer StoreWaste Store Sealed Waste Containers in Satellite Accumulation Area SolidContainer->StoreWaste RinseWare Rinse with Solvent in Fume Hood ContaminatedWare->RinseWare CollectRinsate Collect Rinsate in Labeled Liquid Hazardous Waste Container RinseWare->CollectRinsate CleanWare Wash Cleaned Labware RinseWare->CleanWare CollectRinsate->StoreWaste TripleRinse Triple Rinse with Solvent EmptyContainer->TripleRinse CollectRinsate2 Collect Rinsate in Labeled Liquid Hazardous Waste Container TripleRinse->CollectRinsate2 DisposeContainer Deface Label and Dispose of Container per Institutional Guidelines TripleRinse->DisposeContainer CollectRinsate2->StoreWaste ContactEHS Contact EHS for Waste Pickup StoreWaste->ContactEHS

Caption: Disposal workflow for 1-Adamantylmethyl 3-aminobenzoate.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For larger spills, use an absorbent material like vermiculite or sand to cover the spill before collection.[7]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 1-Adamantylmethyl 3-aminobenzoate is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the principles of hazard identification, proper segregation, and compliant disposal, researchers can ensure that the final chapter in the lifecycle of this compound is written with responsibility and care. Always consult your institution's specific hazardous waste management plan and your designated EHS professionals for guidance.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • NOP - The Organic Chemistry Lab Course. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2019, August 7). Safety Data Sheet: Methyl anthranilate. Retrieved from [Link]

  • SERVA Electrophoresis GmbH. (2024, December 17). Safety Data Sheet: 3-Aminobenzoic acid ethyl ester-methanesulfonate. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Methyl 3-aminobenzoate hydrochloride. Retrieved from [Link]

Sources

A-Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Adamantylmethyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. When working with novel compounds like 1-Adamantylmethyl 3-aminobenzoate, for which extensive public safety data may not be available, a conservative and scientifically-grounded approach to personal protection is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build deep trust by providing value beyond the product itself, ensuring that your critical research can proceed with the highest degree of safety.

Hazard Analysis: A Proactive Approach to an Uncharacterized Compound

  • Adamantane Moiety : Adamantane and its derivatives are characterized by high lipophilicity, which can facilitate absorption through biological membranes, including the skin.[1] While the adamantane structure itself is of low toxicity, it serves as a carrier for the rest of the molecule.[1]

  • Aromatic Amine : This is the primary group of concern. Aromatic amines as a class are known for a range of potential health hazards, including skin irritation, respiratory irritation, and, with prolonged exposure, more severe systemic effects.[2][3][4] Many aromatic amines are readily absorbed through the skin.[3][5]

  • Ester Linkage : While generally less reactive, the ester can be hydrolyzed, particularly under acidic or basic conditions, which is a consideration for decontamination and waste disposal.

Given these structural features, we must treat 1-Adamantylmethyl 3-aminobenzoate as a substance that is potentially harmful if inhaled, ingested, or absorbed through the skin, and as a potential skin and eye irritant.[2][4][6]

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard analysis, the following PPE is mandatory when handling 1-Adamantylmethyl 3-aminobenzoate. These recommendations are aligned with the Occupational Safety and Health Administration (OSHA) guidelines for laboratory safety.[7][8]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Nitrile provides good chemical resistance to a broad range of chemicals, including aromatic amines. Double gloving is recommended when handling neat material or concentrated solutions to provide an additional barrier against potential pinholes or degradation. Always inspect gloves for any signs of damage before use.[9][10]
Eye and Face Protection Safety goggles with side shields or a face shield worn over safety glassesProtects against splashes of liquids or airborne particles of the solid compound.[9][11] A face shield provides an extra layer of protection for the entire face and is recommended when there is a higher risk of splashing.[11]
Body Protection A long-sleeved, knee-length lab coatProvides a removable barrier to protect skin and personal clothing from contamination.[10][12]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[10][12]

Respiratory Protection: When is it Necessary?

The need for respiratory protection depends on the physical form of the compound and the specific procedure being performed.

  • Handling Solids : If there is a potential for generating dust (e.g., weighing, transferring powder), work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.

  • Handling Solutions : When working with solutions, the risk of inhalation is lower but still present, especially if the solvent is volatile. All work with solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[14]

Procedural Discipline: Donning and Doffing of PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.